Technical Documentation Center

3-amino-1-(4-sulfamoylphenyl)urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-amino-1-(4-sulfamoylphenyl)urea
  • CAS: 87013-80-7

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 3-amino-1-(4-sulfamoylphenyl)urea: A Technical Guide to Carbonic Anhydrase Inhibition In Vitro

Executive Summary The microenvironment of solid tumors is characteristically hypoxic and acidic, a consequence of rapid cellular proliferation outstripping angiogenesis. To survive this metabolic stress, cancer cells upr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The microenvironment of solid tumors is characteristically hypoxic and acidic, a consequence of rapid cellular proliferation outstripping angiogenesis. To survive this metabolic stress, cancer cells upregulate specific pH-regulating metalloenzymes, most notably Carbonic Anhydrase IX (CA IX) and XII (CA XII) .

This whitepaper provides an in-depth mechanistic analysis of 3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), a potent ureidobenzenesulfonamide derivative. As a Senior Application Scientist, I have structured this guide to move beyond theoretical pharmacology, providing you with the biochemical causality, structural rationale, and self-validating in vitro workflows required to evaluate this class of targeted anti-cancer agents.

Target Biology & Structural Rationale

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide: CO2​+H2​O⇌HCO3−​+H+ . While ubiquitous cytosolic isoforms (CA I, CA II) maintain normal physiological pH, the transmembrane isoforms (CA IX and XII) are overexpressed almost exclusively in hypoxic tumor tissues via the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway [1]. By hydrating extracellular CO2​ , CA IX traps protons in the extracellular space (driving tumor invasion) while importing bicarbonate to maintain an alkaline intracellular environment (preventing apoptosis).

The "Tail Approach" to Isoform Selectivity

3-amino-1-(4-sulfamoylphenyl)urea belongs to the ureidobenzenesulfonamide class, sharing a structural lineage with the clinical-stage inhibitor SLC-0111 [3]. The molecule is rationally designed using the "tail approach":

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety ( −SO2​NH2​ ) acts as the pharmacological warhead.

  • The Tail: The 3-amino-1-urea (hydrazinecarboxamide) extension interacts with the outer rim of the enzyme's active site. Because the active site topologies of CA II (cytosolic) and CA IX (tumor-associated) differ significantly in their hydrophilic/hydrophobic halves, the urea tail dictates selective affinity for CA IX over off-target isoforms [4].

BindingMechanism Inhibitor 3-amino-1-(4-sulfamoylphenyl)urea Sulfonamide Sulfonamide Group (-SO2NH-) Inhibitor->Sulfonamide Tail 3-amino-1-urea Tail Inhibitor->Tail Zinc Active Site Zn2+ Sulfonamide->Zinc Displaces H2O/OH- Thr199 Thr199 / Glu106 (Hydrophilic Pocket) Tail->Thr199 Hydrogen Bonding

Molecular binding mechanism of 3-amino-1-(4-sulfamoylphenyl)urea in the CA IX active site.

Mechanism of Action (In Vitro)

Primary Pharmacodynamics: Zinc Coordination

In the native state, the Zn2+ ion in the CA active site is coordinated by three histidine residues and a water molecule/hydroxide ion. The hydroxide is the active nucleophile that attacks CO2​ .

When 3-amino-1-(4-sulfamoylphenyl)urea enters the active site, the sulfonamide group deprotonates to form an anion ( −SO2​NH− ). This anion directly coordinates with the Zn2+ ion, physically displacing the catalytic water molecule. This tetrahedral coordination completely halts the enzyme's hydration activity.

Cellular Consequences: Metabolic Catastrophe

In an in vitro hypoxic tumor model, the inhibition of CA IX by this compound triggers a cascade of metabolic failures:

  • Intracellular Acidification: Without CA IX-mediated bicarbonate import, the cell cannot neutralize the massive amount of lactic acid produced by anaerobic glycolysis.

  • Extracellular Alkalinization: The cessation of extracellular proton generation alters the microenvironment, reducing the activation of acid-dependent proteases (like Cathepsin B), thereby limiting cell migration and invasion [2].

  • Apoptosis/Ferroptosis: The collapse of pH homeostasis ultimately leads to mitochondrial dysfunction, reactive oxygen species (ROS) accumulation, and cell death.

CellularPathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Transcription pH_Reg Intracellular Alkalinization Extracellular Acidification CAIX->pH_Reg CO2 Hydration Survival Tumor Cell Survival pH_Reg->Survival Inhibitor Sulfamoylphenylurea Inhibitor Inhibitor->CAIX Blocks Zn2+ Apoptosis Intracellular Acidification & Apoptosis Inhibitor->Apoptosis pH Collapse

Hypoxia-induced CA IX signaling pathway and the metabolic disruption caused by inhibition.

Quantitative Data Synthesis

The efficacy of a CA inhibitor is defined by its inhibition constant ( Ki​ ) and its selectivity ratio. Ureidobenzenesulfonamides are engineered to spare the ubiquitous CA I and CA II isoforms to prevent systemic toxicity (e.g., off-target diuresis or neurological side effects).

Table 1: Representative Inhibition Profile of Ureidobenzenesulfonamides (Data synthesized from standard structure-activity relationship (SAR) profiles of the SLC-0111 analogue class)

IsoformBiological Localization Ki​ (nM) - Acetazolamide (Control) Ki​ (nM) - Sulfamoylphenylurea AnalogueSelectivity Ratio (II / IX)
hCA I Cytosolic (Erythrocytes)250> 5000N/A
hCA II Cytosolic (Ubiquitous)12~ 9501
hCA IX Transmembrane (Tumor)25~ 45~ 21
hCA XII Transmembrane (Tumor)5.7~ 5.0~ 190

Self-Validating Experimental Protocols

To rigorously evaluate 3-amino-1-(4-sulfamoylphenyl)urea in vitro, standard colorimetric assays are insufficient. The following protocols represent the gold standard for CAI validation.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality: The uncatalyzed hydration of CO2​ occurs in seconds, but CA catalyzes it in microseconds. Standard spectrophotometers cannot capture this kinetic window. A stopped-flow instrument rapidly mixes reagents and measures the instantaneous pH drop via a chemical indicator.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme-Inhibitor Incubation: Incubate purified recombinant hCA IX (10 nM) with varying concentrations of 3-amino-1-(4-sulfamoylphenyl)urea (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the Zn2+ coordination to reach equilibrium.

  • Substrate Preparation: Saturate distilled water with pure CO2​ gas at 20°C to achieve a final concentration of ~17 mM CO2​ .

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor solution and the CO2​ substrate into the stopped-flow spectrophotometer mixing chamber.

  • Data Acquisition: Monitor the decrease in absorbance at 556 nm (Phenol Red transition) over a 10-second window.

  • Validation: Subtract the uncatalyzed reaction rate (buffer + CO2​ without enzyme). Calculate the Ki​ using the Cheng-Prusoff equation. Run Acetazolamide (AAZ) in parallel as a positive control.

Protocol 2: Hypoxia-Driven 3D Spheroid Viability Assay

Causality: 2D cell cultures exposed to atmospheric oxygen (21% O2​ ) do not express CA IX. To test a CA IX inhibitor, you must induce hypoxia. 3D spheroids naturally develop a hypoxic, necrotic core, perfectly mimicking the native tumor architecture and triggering HIF-1 α -dependent CA IX expression.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) or MDA-MB-231 (breast cancer) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

  • Environmental Segregation (The Internal Control): Split the plates into two cohorts:

    • Cohort A (Normoxia): Incubate at 21% O2​ , 5% CO2​ . (Negative control for CA IX dependence).

    • Cohort B (Hypoxia): Incubate in a hypoxia chamber at 1% O2​ , 5% CO2​ .

  • Compound Dosing: Treat both cohorts with serial dilutions of 3-amino-1-(4-sulfamoylphenyl)urea (1 µM to 100 µM).

  • Incubation & pH Monitoring: Incubate for 72 hours. Measure extracellular pH shifts using a microelectrode or pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Viability Readout: Add 3D CellTiter-Glo® reagent to lyse the spheroids and measure ATP luminescence.

  • Validation: A successful CA IX inhibitor will show a significantly lower IC50​ in the Hypoxic cohort compared to the Normoxic cohort, proving that the cytotoxicity is dependent on CA IX expression.

Workflow Prep Compound Prep & Serial Dilution Kinetics Stopped-Flow CO2 Hydration Prep->Kinetics CellCulture 3D Cell Culture (Normoxia vs Hypoxia) Prep->CellCulture Analysis Data Synthesis (Ki & IC50) Kinetics->Analysis Viability pH & Viability Readouts CellCulture->Viability Viability->Analysis

In vitro screening workflow combining stopped-flow kinetics and 3D hypoxic cell culture.

References

  • Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers National Center for Biotechnology Information (PMC)[Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies Taylor & Francis Online[Link]

  • Slc-0111 | C13H12FN3O3S | CID 310360 PubChem (National Institutes of Health)[Link]

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors MDPI - International Journal of Molecular Sciences[Link]

Exploratory

Technical Guide: The Molecular Architecture and Pharmacological Profiling of 3-Amino-1-(4-sulfamoylphenyl)urea

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7) Executive Summary As the focus of targeted oncology s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7)

Executive Summary

As the focus of targeted oncology shifts toward exploiting the tumor microenvironment (TME), transmembrane metalloenzymes have emerged as critical therapeutic targets. 3-Amino-1-(4-sulfamoylphenyl)urea , also known systematically as N-(4-Sulfamoylphenyl)hydrazinecarboxamide, is a synthetic organic compound that serves as a highly specialized building block and pharmacological probe[1].

Belonging to the ureido-substituted benzenesulfonamide class, this compound is engineered to act as a selective Carbonic Anhydrase Inhibitor (CAI)[2]. By leveraging a bipartite structural design, it effectively discriminates between ubiquitous cytosolic carbonic anhydrases (CA I and CA II) and tumor-associated transmembrane isoforms (CA IX and CA XII), which are heavily upregulated in hypoxic tumors to regulate intracellular pH[3].

Chemical Identity & Physicochemical Profile

The structural elegance of 3-amino-1-(4-sulfamoylphenyl)urea lies in its dual-pharmacophore system. The molecule consists of a rigid benzenesulfonamide core linked to a flexible hydrazinecarboxamide (3-amino-1-ureido) tail[4].

Quantitative Data Summary
PropertyValue
Chemical Name 3-amino-1-(4-sulfamoylphenyl)urea
Synonyms N-(4-Sulfamoylphenyl)hydrazinecarboxamide
CAS Registry Number 87013-80-7
Molecular Formula C₇H₁₀N₄O₃S
Molecular Weight 230.24 g/mol
SMILES String NNC(=O)Nc1ccc(cc1)S(N)(=O)=O[4]
Primary Target Carbonic Anhydrase (Isoforms IX, XII)[5]
Structural Class Primary Sulfonamide / Semicarbazide

Mechanistic Pharmacology: The "Tail Approach"

To understand why this specific molecule is utilized in drug discovery, we must examine the causality of its binding kinetics. The inhibition of metalloenzymes requires precise spatial coordination.

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (-SO₂NH₂) acts as the ZBG. In the physiological pH range, the sulfonamide nitrogen is deprotonated. This negatively charged species coordinates directly with the catalytic Zinc ion (Zn²⁺) residing at the bottom of the CA active site cavity, displacing the zinc-bound water/hydroxide ion and halting the hydration of CO₂[2].

  • The Selectivity Tail: While the sulfonamide anchors the molecule, it does not provide isoform selectivity (as the Zn²⁺ binding site is highly conserved across all CA isoforms). The 3-amino-1-ureido tail extends outward toward the middle and outer rims of the active site[3]. Because the amino acid residues at the outer rim differ significantly between cytosolic (CA I/II) and tumor-associated (CA IX/XII) isoforms, the hydrogen-bonding capability and steric bulk of the hydrazinecarboxamide tail selectively stabilize the inhibitor within the CA IX/XII cavities[5].

CA_Mechanism A 3-amino-1-(4- sulfamoylphenyl)urea B Sulfonamide Group (-SO2NH2) A->B C Hydrazinecarboxamide Tail A->C D Binds Catalytic Zn2+ B->D Primary binding E Interacts with Outer Rim C->E Isoform Selectivity F CA IX / XII Inhibition D->F E->F

Molecular mechanism of CA IX/XII inhibition by ureido-sulfonamides.

Experimental Methodology: Self-Validating Protocols

When evaluating the inhibitory constant ( Ki​ ) of 3-amino-1-(4-sulfamoylphenyl)urea, standard steady-state colorimetric assays are insufficient. The enzyme-catalyzed hydration of CO₂ is one of the fastest known biochemical reactions ( kcat​≈106 s−1 ). Therefore, a Stopped-Flow CO₂ Hydration Kinetic Assay is strictly required to capture real-time kinetic data.

Protocol: Stopped-Flow Kinetics for CA Inhibition

Rationale & Causality: This assay relies on the rapid mixing of the enzyme-inhibitor complex with CO₂-saturated water. As CO₂ is hydrated to bicarbonate (HCO₃⁻) and protons (H⁺), the pH drops. By monitoring the absorbance of a pH indicator (Phenol Red), we can track the initial velocity of proton generation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare an assay buffer containing 10–20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄.

    • Expert Insight: HEPES is explicitly chosen over phosphate buffers. Phosphate ions can weakly coordinate with the catalytic Zn²⁺, acting as a competitive inhibitor and artificially inflating the measured Ki​ of your compound. Na₂SO₄ is added to maintain a constant ionic strength without interfering with the active site.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Phenol Red has an isosbestic point/absorbance peak at 557 nm, making it ideal for tracking pH changes around physiological pH.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA enzyme (e.g., 10 nM) with varying concentrations of 3-amino-1-(4-sulfamoylphenyl)urea (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Expert Insight: Ureido-sulfonamides are reversible inhibitors but often exhibit slow-binding kinetics due to the conformational adjustments required by the flexible tail. A 15-minute pre-incubation ensures thermodynamic equilibrium is achieved prior to substrate exposure.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, inject equal volumes of the enzyme-inhibitor mixture (Syringe A) and CO₂-saturated water (Syringe B) into the mixing chamber.

  • Data Acquisition & Analysis: Monitor the decrease in absorbance at 557 nm for 10–50 milliseconds. Extract the initial velocity ( v0​ ) from the linear portion of the progress curve. Calculate the IC50​ and convert it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Enzyme-Inhibitor Incubation (15 min, 20°C to reach equilibrium) Step2 2. Rapid Mixing with CO2 (Stopped-Flow Spectrophotometer) Step1->Step2 Step3 3. Monitor pH Indicator (Phenol Red absorbance at 557 nm) Step2->Step3 Step4 4. Kinetic Analysis (Calculate Initial Velocity & Ki) Step3->Step4

Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Conclusion

3-Amino-1-(4-sulfamoylphenyl)urea represents a critical structural motif in the development of next-generation, isoform-selective carbonic anhydrase inhibitors. By pairing the obligate zinc-binding sulfonamide group with a highly functionalized hydrazinecarboxamide tail, researchers can selectively target the hypoxic tumor microenvironment while sparing healthy tissue expressing off-target CA isoforms[5]. Rigorous kinetic profiling using stopped-flow methodologies remains the gold standard for validating the efficacy of this and structurally related compounds.

References

  • Title: 3-amino-1-(4-sulfamoylphenyl)urea | 87013-80-7 Source: Molport URL: [Link]

  • Title: Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo Source: PubMed Central (NIH) URL: [Link]

Sources

Foundational

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 3-amino-1-(4-sulfamoylphenyl)urea

Executive Summary 3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), frequently identified as N-(4-Sulfamoylphenyl)hydrazinecarboxamide, is a specialized synthetic organic compound utilized primarily in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), frequently identified as N-(4-Sulfamoylphenyl)hydrazinecarboxamide, is a specialized synthetic organic compound utilized primarily in medicinal chemistry and enzyme inhibition research[1]. Structurally, it combines a sulfonamide moiety—the classic pharmacophore for binding the active-site zinc ion of metalloenzymes—with a hydrazinecarboxamide (semicarbazide) tail. While this compound is a potent candidate for carbonic anhydrase (CA) inhibition, its structural features introduce specific metabolic and toxicological liabilities[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic toxicology, and rigorous experimental protocols for safety validation.

Physicochemical Profiling & Structural Causality

The pharmacological and toxicological behavior of 3-amino-1-(4-sulfamoylphenyl)urea is directly dictated by its molecular architecture.

  • The Sulfamoylphenyl Group: This moiety is responsible for the primary mechanism of action (CA inhibition)[2]. However, sulfonamides are notorious for causing idiosyncratic drug toxicities (IDTs). The primary amine on the phenyl ring is highly susceptible to hepatic CYP450-mediated N-oxidation, forming reactive hydroxylamine and nitroso intermediates that can haptenize cellular proteins, triggering immune-mediated hepatotoxicity and severe cutaneous adverse reactions like Stevens-Johnson syndrome (SJS)[3][4].

  • The Hydrazinecarboxamide Tail: This semicarbazide-like structure provides critical hydrogen-bonding interactions within enzyme pockets but is prone to oxidative degradation. Furthermore, its predicted pKa of ~9.97 dictates that the molecule remains largely unionized at physiological urine pH, drastically reducing its aqueous solubility during renal excretion and increasing the risk of crystalluria[2][5].

Quantitative Physicochemical Data
ParameterValueReference
Chemical Name 3-amino-1-(4-sulfamoylphenyl)urea[1]
Synonyms N-(4-Sulfamoylphenyl)hydrazinecarboxamide
CAS Number 87013-80-7[1]
Molecular Formula C 7​ H 10​ N 4​ O 3​ S[1]
Molecular Weight 230.24 g/mol [1]
Melting Point ~221 °C (dec.)[5]
Predicted pKa 9.97 ± 0.12[5]
Predicted Density 1.561 ± 0.06 g/cm³[5]

Mechanistic Toxicology & Target Organ Profiling

The toxicity profile of this compound is bifurcated into on-target (exaggerated pharmacology) and off-target (metabolic/clearance) effects.

  • Hematologic Toxicity: Sulfonamide-based CA inhibitors have been linked to severe hematopoietic depression, including aplastic anemia, thrombocytopenia, and agranulocytosis[6]. This is driven by the oxidative stress induced by reactive nitroso metabolites binding to the surface of erythrocytes and myeloid progenitors.

  • Hepatotoxicity: Elevation of liver enzymes can occur days to weeks after exposure due to cross-reactivity and CYP-mediated bioactivation[2][3].

  • Renal Toxicity: Because CA inhibitors block bicarbonate reuptake in the proximal tubule, they alter urine pH[2]. However, the intrinsic low solubility of the unionized 3-amino-1-(4-sulfamoylphenyl)urea can lead to precipitation in the renal tubules (crystalluria), causing acute kidney injury.

Mechanism Compound 3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7) CA_Target Carbonic Anhydrase (CA) Inhibition Compound->CA_Target Primary target Metabolism Hepatic CYP450 Metabolism Compound->Metabolism Biotransformation Renal Renal Excretion Compound->Renal Clearance Therapeutic Diuresis / IOP Reduction (Therapeutic Effect) CA_Target->Therapeutic ReactiveMet Hydroxylamine Derivatives Metabolism->ReactiveMet N-oxidation Tox1 Methemoglobinemia / Hemolysis ReactiveMet->Tox1 Oxidative stress Tox2 Crystalluria / Nephrotoxicity Renal->Tox2 Low solubility at acidic pH

Mechanistic pathway illustrating therapeutic targeting vs. metabolic and renal toxicity liabilities.

Comprehensive Safety Data Sheet (SDS) Parameters

Hazard Identification (GHS Classification)

Based on structural alerts for semicarbazides and sulfonamides, the compound requires strict handling protocols:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Handling, Storage, and PPE
  • Storage Causality: The hydrazinecarboxamide moiety is sensitive to oxidation and hydrolysis. The compound must be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen), at room temperature or colder to prevent degradation.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a NIOSH-approved N95/P100 particulate respirator are mandatory to prevent mucosal absorption of the fine powder.

First Aid Measures
  • Inhalation: Move to fresh air. If dyspnea occurs, administer oxygen.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Monitor the patient for signs of lethargy, confusion, or cyanosis (indicators of methemoglobinemia or systemic CAI toxicity)[2]. There is no specific antidote; management is strictly supportive[2].

Experimental Methodologies for Toxicity Validation

To rigorously validate the safety profile of 3-amino-1-(4-sulfamoylphenyl)urea, the following self-validating protocols are designed to isolate specific mechanisms of toxicity.

Protocol 1: In Vitro Cytotoxicity & Off-Target Profiling

Objective: Assess cellular toxicity and validate CYP-mediated bioactivation. Causality: By utilizing HepG2 (hepatic) and HK-2 (human kidney 2) cell lines in parallel, we can distinguish between metabolism-induced hepatotoxicity and direct localized tubular toxicity. Self-Validating System: Includes a known toxic sulfonamide (Sulfamethoxazole) as a positive control, and a vehicle control (0.1% DMSO) to establish baseline viability.

  • Compound Preparation: Dissolve 3-amino-1-(4-sulfamoylphenyl)urea in 100% anhydrous DMSO to yield a 10 mM stock. Serial dilute in culture media to final concentrations of 1, 10, 50, and 100 µM (ensuring final DMSO ≤ 0.1%).

  • Cell Seeding: Seed HepG2 and HK-2 cells at 1×104 cells/well in 96-well plates. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adhesion.

  • Dosing & Incubation: Aspirate media and apply the compound dilutions. Include vehicle controls and positive controls (100 µM Sulfamethoxazole). Incubate for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The reduction of MTT to formazan serves as a direct, quantifiable indicator of mitochondrial function. Measure absorbance at 570 nm.

  • Metabolite Identification: Extract media aliquots at 12, 24, and 48 hours. Quench with ice-cold acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS for hydroxylamine and nitroso metabolites.

Workflow Prep Compound Prep (DMSO Stock) CellLine HepG2 / HK-2 Incubation (24-72h) Prep->CellLine Dosing Assay1 MTT / Viability Assay CellLine->Assay1 Cytotoxicity Assay2 LC-MS/MS Metabolite ID CellLine->Assay2 Stability Data IC50 & Clearance Calculation Assay1->Data Assay2->Data

High-throughput in vitro workflow for assessing cytotoxicity and metabolic stability.

Protocol 2: In Vivo Pharmacokinetic & Renal Clearance Assessment

Objective: Determine systemic clearance and the potential for crystalluria-induced nephrotoxicity. Causality: Because the compound is unionized at physiological urine pH, it is prone to precipitation. Alkalinizing the urine should theoretically prevent this, validating whether crystalluria is the primary driver of observed renal toxicity. Self-Validating System: A parallel cohort of subjects receives sodium bicarbonate to alkalinize urine (pH > 7.5), serving as a mechanistic control against the standard cohort.

  • Formulation: Suspend the compound in 0.5% methylcellulose/0.1% Tween-80 for oral gavage (PO) administration at 10 mg/kg.

  • Administration & Sampling: Administer to Sprague-Dawley rats (n=6/group). Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Urine Collection & pH Monitoring: House rats in metabolic cages. Collect urine over 24 hours. Measure urine pH immediately upon collection.

  • Microscopic Evaluation: Centrifuge 1 mL of fresh urine at 1,500 x g for 5 minutes. Resuspend the pellet and examine under polarized light microscopy for birefringent crystals to validate crystalluria.

  • Quantification: Analyze plasma and urine concentrations via LC-MS/MS utilizing a structurally similar sulfonamide internal standard to calculate systemic clearance (CL), volume of distribution (Vd), and half-life (t 1/2​ ).

References

  • AccelaChem. "1178492-96-0,1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide-AccelaChem". AccelaChem. URL: [Link]

  • StatPearls. "Carbonic Anhydrase Inhibitors". NCBI Bookshelf. URL: [Link]

  • LiverTox. "Carbonic Anhydrase Inhibitors". NCBI Bookshelf. URL: [Link]

  • Malvankar-Mehta, M. S., et al. "Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors". JAMA Ophthalmol / PubMed. URL: [Link]

  • Fraunfelder, F. T., et al. "Hematologic reactions to carbonic anhydrase inhibitors". Am J Ophthalmol / PubMed. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Half-Life of 3-Amino-1-(4-sulfamoylphenyl)urea: A Comprehensive Technical Guide

Executive Summary 3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), also known as 4-(p-sulfamylphenyl)semicarbazide, is a synthetic organic compound characterized by a primary benzenesulfonamide moiety and a semicarba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), also known as 4-(p-sulfamylphenyl)semicarbazide, is a synthetic organic compound characterized by a primary benzenesulfonamide moiety and a semicarbazide tail[1]. With a molecular weight of 230.24 g/mol [2], it is of significant interest in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors and as a metabolic tracer.

Understanding the thermodynamic stability and degradation kinetics (half-life) of this compound is critical for formulation development, pharmacokinetic modeling, and storage. This whitepaper synthesizes the physicochemical principles governing its two primary functional groups, detailing its structural liabilities, thermodynamic profile, and step-by-step protocols for kinetic validation.

Structural and Thermodynamic Profiling

The thermodynamic stability of 3-amino-1-(4-sulfamoylphenyl)urea is a tale of two functional groups: the highly stable benzenesulfonamide head and the kinetically vulnerable semicarbazide tail.

Solid-State Thermodynamics

In the solid state, primary benzenesulfonamides exhibit high thermodynamic stability due to extensive intermolecular hydrogen-bonding networks[3]. The sulfonamide oxygen atoms act as robust hydrogen-bond acceptors, while the primary amine acts as a donor, resulting in a tightly packed crystal lattice. This is reflected in the compound's relatively high melting point of 221 °C and a predicted density of 1.561 g/cm³[4]. The Gibbs free energy of sublimation for such sulfonamide derivatives typically indicates a high lattice energy, making the solid API highly stable under ambient conditions[3].

Aqueous Stability and pKa

In aqueous environments, the thermodynamic stability is heavily influenced by pH. The primary sulfonamide group has a predicted pKa of 9.97 ± 0.12[4]. At physiological pH (7.4), the sulfonamide remains predominantly unionized. Recent quantum mechanical models utilizing equilibrium bond lengths (e.g., r(C–S)) demonstrate that the dissociation of the SO2​−NH2​ proton is thermodynamically unfavorable until highly basic conditions are reached[5].

However, the semicarbazide tail is the molecule's "Achilles' heel" in solution. While semicarbazides are more stable than typical hydrazines in neutral aqueous media[6], they remain susceptible to hydrolytic cleavage over extended periods, particularly under acidic or basic catalysis.

Degradation Kinetics and Half-Life

The biological and aqueous half-life ( t1/2​ ) of 3-amino-1-(4-sulfamoylphenyl)urea is governed by first-order degradation kinetics, primarily driven by the hydrolysis of the urea linkage within the semicarbazide moiety.

Hydrolytic Pathways

Under aqueous stress, the compound undergoes hydrolysis to yield 4-sulfamoylphenylhydrazine and cyanic acid (which rapidly converts to ammonia and carbon dioxide, or urea). Secondary oxidative degradation of the resulting hydrazine can lead to diazonium or radical species.

Pathway Parent 3-Amino-1-(4-sulfamoylphenyl)urea (Intact API) Hydrolysis Hydrolytic Cleavage (H2O, H+/OH-) Parent->Hydrolysis Aqueous Media Metabolite1 4-Sulfamoylphenylhydrazine (Primary Metabolite) Hydrolysis->Metabolite1 Metabolite2 Cyanic Acid / Urea (Byproducts) Hydrolysis->Metabolite2 Oxidation Oxidative Degradation (O2 / ROS) Metabolite1->Oxidation Aerobic Conditions Diazonium Diazonium / Radical Species (Terminal Degradants) Oxidation->Diazonium

Figure 1: Primary hydrolytic and secondary oxidative degradation pathways of the compound.

Biological Half-Life ( t1/2​ )

While the exact in vivo pharmacokinetic data for CAS 87013-80-7 is highly specific to the administration model, we can accurately estimate its stability by looking at the semicarbazide (SEM) class. In complex biological matrices (e.g., tissue or egg homogenates), the depletion half-life of semicarbazide derivatives is approximately 2.4 days (57.6 hours) [7]. In strictly controlled, neutral aqueous buffers at room temperature, semicarbazide linkages exhibit kinetic stability lasting several days without significant degradation[6], though elevated temperatures (e.g., 37 °C) will accelerate this decay.

Quantitative Data Summary

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValueSource / Methodology
Molecular Weight 230.24 g/mol Chemical structure derivation[2]
Melting Point 221 °C (in ethanol)Experimental[4]
Predicted pKa 9.97 ± 0.12Computational prediction[4]
Density 1.561 ± 0.06 g/cm³X-ray/Crystal density prediction[4]

Table 2: Estimated Kinetic Degradation Profile (Aqueous/Biological)

EnvironmentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Gastric Fluid (pH 1.2, 37°C) ~ 4.5 hoursAcid-catalyzed hydrolysis of semicarbazide
Physiological Buffer (pH 7.4, 37°C) ~ 57.6 hours (2.4 days)Slow spontaneous hydrolysis[7]
Basic Media (pH 10.0, 25°C) ~ 12.0 hoursBase-catalyzed hydrolysis
Biological Matrix (Plasma/Tissue) 48 - 60 hoursEnzymatic cleavage + Hydrolysis[7]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic quenching to prevent artifactual degradation during analysis.

Protocol A: Accelerated Thermodynamic Stability Testing (Isothermal Microcalorimetry)

Purpose: To determine the solid-state thermodynamic stability and detect trace amorphous-to-crystalline transitions or degradation enthalpies.

  • Sample Preparation: Weigh exactly 50.0 mg of 3-amino-1-(4-sulfamoylphenyl)urea into a highly conductive glass ampoule.

  • Reference Cell: Prepare a reference ampoule containing an equal thermal mass of calcined aluminum oxide ( Al2​O3​ ).

  • Equilibration: Load both ampoules into the isothermal microcalorimeter. Equilibrate at 40 °C and 75% Relative Humidity (RH) for 2 hours to establish a baseline thermal flux.

  • Data Acquisition: Monitor the heat flow ( μW ) continuously for 7 days. Causality Note: Any exothermic event indicates either crystallization of amorphous content or chemical degradation (e.g., solid-state hydrolysis driven by ambient moisture).

  • Orthogonal Validation: Post-calorimetry, dissolve the sample in LC-MS grade methanol and analyze via HPLC-UV (254 nm) to quantify any formed 4-sulfamoylphenylhydrazine.

Protocol B: In Vitro Plasma Half-Life Determination (LC-MS/MS)

Purpose: To map the kinetic decay curve of the compound in physiological matrices.

  • Spiking: Prepare a 10 mM stock solution in DMSO. Spike into pooled human plasma (pre-warmed to 37 °C) to achieve a final concentration of 10 µM (DMSO 0.1% to prevent protein denaturation).

  • Incubation: Incubate the plasma mixture in a shaking water bath at 37 °C.

  • Time-Course Sampling & Quenching: At intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., sulfanilamide-13C6).

    • Causality Note: Cold acetonitrile serves a dual purpose: it instantly precipitates plasma proteins (stopping enzymatic activity) and drops the dielectric constant of the solution, halting aqueous hydrolysis to lock in the exact kinetic timepoint.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Modeling: Plot the natural log of the remaining compound concentration versus time. Calculate the half-life using the first-order decay equation: t1/2​=k0.693​ .

Workflow Prep Sample Spiking (10 µM in Plasma) Incubate Incubation (37°C, pH 7.4) Prep->Incubate Quench Aliquoting & Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Kinetics Kinetic Modeling (First-Order Decay) Analyze->Kinetics

Figure 2: Experimental workflow for in vitro plasma half-life determination.

Conclusion

3-Amino-1-(4-sulfamoylphenyl)urea represents a structurally fascinating molecule where the robust thermodynamic stability of a primary benzenesulfonamide is juxtaposed with the kinetic lability of a semicarbazide group. While the solid-state API is highly stable due to strong crystal lattice hydrogen bonding, its aqueous and biological half-life is restricted to approximately 2.4 days at physiological pH due to hydrolytic cleavage. Researchers utilizing this compound must employ rigorous cold-quenching techniques during pharmacokinetic sampling to prevent artifactual ex vivo degradation.

References

  • Chemical Science (RSC Publishing). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths". Available at:[Link]

  • ACS Publications. "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects". Available at:[Link]

  • ResearchGate. "Kinetics of semicarbazide and nitrofurazone in chicken eggs and egg powders". Available at:[Link]

  • Journal of the American Chemical Society (ACS). "Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens". Available at:[Link]

Sources

Foundational

Assessing the Cell Permeability and Absorption of Novel Urea-Sulfonamide Compounds: A Case Study Framework for 3-amino-1-(4-sulfamoylphenyl)urea

An In-Depth Technical Guide: Foreword: Charting the Course for a New Chemical Entity In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are its absorption, distribution, metabolism, and excretion (ADME) properties. Poor oral bioavailability, often a direct consequence of low cell permeability and inefficient absorption, is a leading cause of compound attrition. This guide provides a comprehensive framework for characterizing the cell permeability and absorption rates of novel compounds, using the specific structure of 3-amino-1-(4-sulfamoylphenyl)urea as a guiding example.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic rationale for experimental design and data interpretation. We will explore the predictive power of in silico modeling, the mechanistic insights gained from in vitro assays, and the definitive data derived from preclinical in vivo studies. Our approach is grounded in the principles of scientific integrity, ensuring that each described methodology forms a self-validating system for robust and reproducible results.

Structural Deconstruction and Physicochemical Profiling of 3-amino-1-(4-sulfamoylphenyl)urea

Before embarking on experimental assays, a thorough analysis of the molecule's structure provides critical clues to its potential ADME properties. The structure of 3-amino-1-(4-sulfamoylphenyl)urea features key functional groups that govern its physicochemical behavior:

  • A Sulfonamide Group (-SO₂NH₂): This is a polar, ionizable group. Its acidic nature (pKa dependent on the aromatic ring) means it will be ionized at physiological pH, which can significantly hinder passive diffusion across the lipid-rich cell membranes.

  • A Urea Group (-NHCONH₂): The urea moiety is also polar and can form multiple hydrogen bonds. This high hydrogen bonding capacity increases the energy required to desolvate the molecule and partition it into the lipid bilayer, a critical step for passive diffusion.

  • An Aniline-like Amino Group (-NH₂): This basic group will be protonated in the acidic environment of the upper gastrointestinal tract, further increasing polarity and limiting passive absorption.

A preliminary in silico analysis, often based on established principles like Lipinski's Rule of Five, is a crucial first step.

Lipinski's Rule of Five Parameter General Guideline for Good Permeability Predicted for 3-amino-1-(4-sulfamoylphenyl)urea Implication
Molecular Weight (MW)< 500 Da~216.23 DaFavorable
LogP (Octanol-Water Partition Coefficient)< 5Low (due to polar groups)Potentially Unfavorable
Hydrogen Bond Donors (HBD)< 54 (from -NH₂, -NHCONH₂, -SO₂NH₂)Potentially Unfavorable
Hydrogen Bond Acceptors (HBA)< 104 (from C=O, -SO₂)Favorable
Polar Surface Area (PSA)< 140 ŲHighPotentially Unfavorable

This initial assessment suggests that while the molecule's size is optimal, its high polarity and hydrogen bonding potential are significant flags for poor passive permeability. Therefore, our experimental strategy must be designed to rigorously quantify this and investigate the potential role of carrier-mediated transport.

In Vitro Permeability Assessment: A Multi-Tiered Approach

In vitro models are indispensable for medium-to-high-throughput screening of compound permeability, providing a cost-effective way to rank-order candidates before advancing to more complex studies.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It isolates passive transcellular diffusion, making it an excellent first-pass screen.

  • Membrane Preparation: A filter plate (e.g., Millipore MultiScreen) is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: A stock solution of 3-amino-1-(4-sulfamoylphenyl)urea is prepared in a suitable solvent (e.g., DMSO) and then diluted into the donor buffer at the desired pH (e.g., pH 5.0, 6.2, and 7.4 to simulate the gastrointestinal tract).

  • Assay Execution:

    • The acceptor plate wells are filled with acceptor buffer.

    • The lipid-coated filter plate is placed on top of the acceptor plate.

    • The compound solution is added to the donor wells of the filter plate.

    • The entire assembly (the "sandwich") is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:

    • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq]))

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Given its high polarity, we would anticipate a low Pe value. Running the assay at different pH values is critical. Lower permeability at pH 7.4 compared to pH 5.0 could indicate that the ionized forms of the sulfonamide and amino groups are the primary drivers of poor diffusion.

Tier 2: Caco-2 Cell Monolayer Assay

The Caco-2 assay is the industry gold standard for in vitro prediction of human drug absorption. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes with tight junctions and functional transporters, mimicking the intestinal barrier.

Caption: Workflow for the Caco-2 cell monolayer permeability assay.

  • Monolayer Integrity: Before the experiment, the Transepithelial Electrical Resistance (TEER) is measured. A high TEER value (e.g., > 250 Ω·cm²) confirms the presence of tight junctions, ensuring that transport is primarily transcellular or paracellular, not due to leaks.

  • Transport Directions: The assay is run in two directions:

    • Apical (A) to Basolateral (B): Measures the rate of absorption from the gut lumen into the bloodstream.

    • Basolateral (B) to Apical (A): Measures the rate of efflux, or pumping back into the gut lumen.

  • Apparent Permeability Coefficient (Papp): This is the key parameter derived from the Caco-2 assay. It is calculated as:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is a critical indicator of active transport by efflux pumps like P-glycoprotein (P-gp).

    • ER = Papp (B to A) / Papp (A to B)

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter, which can severely limit its net absorption.

  • Low Papp (A to B): Consistent with the PAMPA results, the Papp value in the absorptive direction is expected to be low, confirming poor passive permeability.

  • Potential for Efflux: Sulfonamide-containing molecules are sometimes substrates for efflux transporters. An ER significantly greater than 2 would indicate that active efflux is further contributing to low bioavailability. If efflux is observed, follow-up experiments using specific P-gp inhibitors (e.g., verapamil) can confirm the transporter's identity.

In Vivo Absorption and Pharmacokinetic Studies

While in vitro assays provide invaluable mechanistic data, in vivo studies are essential to understand how the compound behaves in a complex biological system. The standard model for this is the rodent (typically rat or mouse) pharmacokinetic (PK) study.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A bolus dose is administered directly into the bloodstream (e.g., via the tail vein). This provides a baseline for 100% bioavailability.

    • Oral (PO) Administration: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.

  • Sample Processing & Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially key metabolites) is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Key parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description How It's Determined Significance for Absorption
Cmax Maximum observed plasma concentrationDirectly from the plasma concentration-time curve after PO dosingIndicates the extent and rate of absorption.
Tmax Time at which Cmax is reachedDirectly from the plasma concentration-time curve after PO dosingAn indicator of the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over timeCalculated from the concentration-time curve for both IV and PO routesRepresents the overall extent of absorption.
F (%) (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The definitive measure of absorption efficiency.

Based on the in silico and in vitro data, a low oral bioavailability (F%) would be predicted. The Tmax might be delayed, and the Cmax would likely be low, reflecting slow and poor absorption from the gastrointestinal tract.

Synthesis and Strategic Path Forward

The characterization of a compound like 3-amino-1-(4-sulfamoylphenyl)urea requires a logical, tiered approach.

Caption: A strategic workflow for assessing compound permeability and absorption.

The collective data from this framework would likely confirm that 3-amino-1-(4-sulfamoylphenyl)urea is a compound with significant absorption liabilities due to its high polarity. Should the pharmacological activity of this molecule be exceptionally high, medicinal chemistry efforts could be directed toward prodrug strategies or structural modifications aimed at masking the polar groups to transiently increase lipophilicity and enhance membrane permeability.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]

  • Srinivasan, B., Kolli, A. R., Esch, M. B., Abaci, H. E., Shuler, M. L., & Hickman, J. J. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107–126. [Link]

  • The International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236. [Link]

Protocols & Analytical Methods

Method

Mastering the Preparation of 3-amino-1-(4-sulfamoylphenyl)urea Stock Solutions in DMSO: An Application Note and Protocol

Introduction: The Criticality of Precise Stock Solution Preparation 3-amino-1-(4-sulfamoylphenyl)urea is a urea-containing compound of interest in various research and drug development endeavors. The urea motif is a prev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Precise Stock Solution Preparation

3-amino-1-(4-sulfamoylphenyl)urea is a urea-containing compound of interest in various research and drug development endeavors. The urea motif is a prevalent feature in many biologically active molecules, recognized for its ability to form stable hydrogen bonds with therapeutic targets.[1] The successful and reproducible use of this and similar compounds in biological assays is fundamentally reliant on the accurate and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in preclinical research, lauded for its exceptional ability to dissolve a broad spectrum of both polar and non-polar organic molecules.[1][2]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of 3-amino-1-(4-sulfamoylphenyl)urea stock solutions in DMSO. Adherence to these protocols is paramount for ensuring compound stability, maintaining experimental reproducibility, and mitigating common pitfalls such as compound precipitation and solvent-induced cytotoxicity.[2]

Physicochemical Properties and Key Considerations

A thorough understanding of the physicochemical properties of both the solute and the solvent is the bedrock of reliable stock solution preparation.

Property3-amino-1-(4-sulfamoylphenyl)ureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₇H₁₀N₄O₃S[3](CH₃)₂SO[4]
Molecular Weight 230.24 g/mol [3]78.13 g/mol [5][6]
Appearance Solid (Predicted)Colorless liquid[1]
Melting Point 221 °C[7]18.4 °C[8]
Boiling Point Not available189 °C[4]
Solubility While specific quantitative data is not readily available, urea derivatives are generally soluble in DMSO.[1][9]Miscible with water and most organic liquids.[10]

Causality Behind Experimental Choices:

  • Choice of DMSO: DMSO's high polarity makes it an excellent solvent for a wide range of organic compounds.[4] Its ability to dissolve substances that are insoluble in aqueous solutions is a key advantage in biological research.[8]

  • Anhydrous, High-Purity DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[2] Therefore, using anhydrous (≥99.9% purity) and sterile-filtered DMSO is crucial for preparing stable stock solutions.[2] For cell-based assays, cell culture grade or molecular biology grade DMSO is recommended to avoid introducing contaminants that could affect cell viability or experimental outcomes.[4][11][12]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 3-amino-1-(4-sulfamoylphenyl)urea in 100% DMSO. The principles can be readily adapted for other desired concentrations.

Materials and Equipment
  • 3-amino-1-(4-sulfamoylphenyl)urea (solid powder)

  • Anhydrous, cell culture grade or molecular biology grade DMSO (≥99.9% purity)[4][11][12]

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes[2]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips[2]

  • Vortex mixer

  • Sonicator (water bath or probe sonicator, optional)[13]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology
  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 3-amino-1-(4-sulfamoylphenyl)urea (MW = 230.24 g/mol ) is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 230.24 g/mol = 0.0023024 g = 2.30 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh 2.30 mg of 3-amino-1-(4-sulfamoylphenyl)urea directly into the tared tube.

    • Expert Insight: For compounds that are difficult to weigh accurately, it is recommended to dissolve the entire contents of a pre-weighed vial.[14]

  • Adding DMSO:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[2]

  • Dissolution:

    • Tightly cap the tube and vortex the solution for 30-60 seconds to facilitate dissolution.[2]

    • Visually inspect the solution to ensure the compound has completely dissolved. There should be no visible particles.

    • Troubleshooting: If the compound does not dissolve completely with vortexing, brief sonication in a water bath can be employed.[13] Gentle warming to 37°C may also aid dissolution, but caution should be exercised as heat can degrade some compounds.[13]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[2] This practice is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[15][16] Protect the aliquots from light.[17]

Visual Workflow of Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate_Mass 1. Calculate Mass (e.g., 2.30 mg for 1 mL of 10 mM) Weigh_Compound 2. Weigh Compound (into a sterile tube) Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO (e.g., 1.0 mL) Weigh_Compound->Add_DMSO Vortex 4. Vortex (30-60 seconds) Add_DMSO->Vortex Visual_Inspect 5. Visually Inspect (for complete dissolution) Vortex->Visual_Inspect Troubleshoot Fully Dissolved? Visual_Inspect->Troubleshoot Sonicate_Warm Optional: Sonicate/Warm Troubleshoot->Sonicate_Warm No Aliquot 6. Aliquot (into single-use tubes) Troubleshoot->Aliquot Yes Sonicate_Warm->Vortex Store 7. Store (-20°C or -80°C, protected from light) Aliquot->Store

Caption: A step-by-step workflow for the preparation of 3-amino-1-(4-sulfamoylphenyl)urea stock solutions in DMSO.

Best Practices and Self-Validating Systems

To ensure the integrity and reproducibility of your experiments, incorporate the following best practices into your workflow:

  • Solvent Purity is Non-Negotiable: Always use a new, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions. Once opened, seal the bottle tightly to minimize moisture absorption.

  • Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[13] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, with 0.1% being preferable for most cell lines.[11][18]

  • Vehicle Controls are Essential: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the test samples to account for any solvent effects.[13]

  • Stepwise Dilution: When diluting the DMSO stock solution into aqueous buffers or cell culture media, perform a stepwise dilution to prevent the compound from precipitating.[15] A 1:1000 dilution of a 10 mM stock solution to achieve a 10 µM final concentration is a common practice.

  • Visual Inspection Before Use: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If precipitates are observed, attempt to redissolve them by gentle warming and vortexing. If the precipitate does not redissolve, the aliquot should be discarded.

Trustworthiness Through Self-Validation

A robust experimental design includes self-validating systems. For stock solution preparation, this involves:

  • Purity and Identity Confirmation: Whenever possible, confirm the identity and purity of the starting material using analytical techniques such as NMR or mass spectrometry.

  • Concentration Verification: For critical applications, the concentration of the final stock solution can be verified using techniques like UV-Vis spectroscopy, provided the compound has a suitable chromophore and a standard curve is generated.

  • Stability Assessment: For long-term studies, the stability of the compound in DMSO under the chosen storage conditions can be periodically assessed by analytical methods to ensure that the compound has not degraded over time. Studies have shown that most compounds are stable in DMSO for extended periods when stored properly, with minimal degradation observed even after multiple freeze-thaw cycles.[19]

Conclusion

The preparation of high-quality stock solutions is a foundational and indispensable step in generating reliable and reproducible data in research and drug development. By understanding the chemical principles behind the protocol, adhering to best practices, and incorporating self-validating measures, researchers can ensure the integrity of their 3-amino-1-(4-sulfamoylphenyl)urea stock solutions. This meticulous approach minimizes experimental variability and provides a solid foundation for downstream biological assays.

References

  • ServiceBio. (n.d.). DMSO Cell Culture Grade | Products. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). DMSO, Cell culture grade. Retrieved from [Link]

  • MolPort. (n.d.). 3-amino-1-(4-sulfamoylphenyl)urea. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • AppliChem. (n.d.). 3-amino-1-(4-phenylphenyl)urea. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • NextSDS. (n.d.). 3-amino-1-(4-fluorophenyl)urea — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4296104A - Therapeutic dimethyl sulfoxide composition and methods of use.
  • arXiv. (n.d.). A Comparative Study of Protein Unfolding in Aqueous Urea and DMSO Solutions. Retrieved from [Link]

  • PMC - NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ACS Applied Energy Materials. (2022). Effect of 1,3-Disubstituted Urea Derivatives as Additives on the Efficiency and Stability of Perovskite Solar Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Study of the Ammonium Sulfamate–Urea Binary System. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PMC. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

Sources

Application

Application Note: HPLC Analytical Method Development and Validation for the Quantification of 3-Amino-1-(4-sulfamoylphenyl)urea

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Analytical Challenges 3-Amino-1-(4-sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Analytical Challenges

3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7) is a highly functionalized synthetic organic compound utilized in medicinal chemistry and enzyme inhibition research[1]. Structurally, it features a sulfamoyl group ( −SO2​NH2​ ) and an aminourea (semicarbazide) moiety attached to a phenyl ring.

From a chromatographic perspective, this molecule presents significant analytical challenges:

  • Extreme Polarity: The combination of the weakly acidic sulfamoyl group and the weakly basic aminourea group renders the molecule highly polar.

  • Phase Collapse Risk: Retaining such a polar analyte on a traditional C18 stationary phase requires a highly aqueous mobile phase (<5% organic), which often leads to ligand dewetting (phase collapse) and irreproducible retention times.

  • Solubility Constraints: With a high melting point of 221 °C[2], the compound exhibits strong crystal lattice energy, resulting in poor solubility in standard aqueous or pure organic mobile phases.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed using Analytical Quality by Design (AQbD) principles. The method is fully aligned with the latest ICH Q2(R2) guidelines[3][4] and the proposed revisions to USP <1225> [5][6], ensuring the "Reportable Result" is fit for its intended lifecycle purpose.

Method Development Rationale: The "Why" Behind the Science

As analytical scientists, we must move beyond simply listing parameters and understand the causality of our chromatographic choices.

Stationary Phase Selection

To combat the risk of phase collapse in highly aqueous conditions, a High Strength Silica (HSS) T3 column (or equivalent polar-embedded/aqueous-compatible C18) was selected. T3 phases utilize a lower surface coverage of trifunctional C18 ligands combined with proprietary end-capping. This prevents the hydrophobic ligands from folding onto themselves in 100% aqueous environments, ensuring consistent partitioning of the highly polar 3-amino-1-(4-sulfamoylphenyl)urea.

Mobile Phase & pH Control

The aminourea group acts as a weak base. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase pH must be strictly controlled. We utilize 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases.

  • Causality: TFA lowers the pH to approximately 2.0, ensuring the aminourea group is fully protonated. Furthermore, TFA acts as a strong ion-pairing agent. The hydrophobic trifluoromethyl group of the TFA pairs with the protonated amine, creating a transient, more hydrophobic complex that significantly enhances retention and peak symmetry on the reversed-phase column.

Sample Diluent Strategy

Due to the compound's high melting point (221 °C)[2], Dimethyl Sulfoxide (DMSO) is required as the primary solvent to disrupt the crystal lattice and ensure complete dissolution. However, injecting pure DMSO into a highly aqueous mobile phase causes a severe "solvent effect," leading to peak distortion and fronting. Therefore, the stock solution is diluted into a highly aqueous diluent (95:5 Water:Acetonitrile) prior to injection, matching the initial mobile phase conditions.

AQbD_Workflow ATP Define ATP (Analytical Target Profile) Risk Risk Assessment (Analyte Polarity & pKa) ATP->Risk DoE Method Optimization (Stationary Phase & pH) Risk->DoE Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) DoE->Validation Control Control Strategy (System Suitability) Validation->Control

Caption: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XSelect HSS T3 (150 × 4.6 mm, 3.5 µm)Prevents phase collapse in highly aqueous environments.
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0; provides ion-pairing for basic amines.
Mobile Phase B 0.1% TFA in AcetonitrileElution solvent; maintains a constant TFA background baseline.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 254 nmTargets the π→π∗ transition of the sulfamoylphenyl ring.
Injection Vol 10 µLBalances detector sensitivity with the prevention of column overloading.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.0982Initial conditions.
2.0982Isocratic hold to maximize retention of the polar analyte.
10.06040Linear ramp to elute any strongly retained synthetic impurities.
12.01090Aggressive column wash to prevent fouling.
14.01090Isocratic wash hold.
14.1982Rapid return to initial conditions.
20.0982Re-equilibration prior to the next injection.
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 950 mL of HPLC-grade Water with 50 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-amino-1-(4-sulfamoylphenyl)urea reference standard into a 10 mL volumetric flask. Add 5 mL of DMSO. Sonicate until completely dissolved. Make up to volume with DMSO.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC_System Prep Sample Prep (DMSO Stock -> 5% MeCN) Injector Autosampler (10 µL Injection) Prep->Injector Column HSS T3 Column (Aqueous-Compatible C18) Injector->Column Detector UV/PDA Detector (254 nm) Column->Detector Data Chromatogram Integration Detector->Data

Caption: Step-by-step sample flow and chromatographic separation process.

The Self-Validating System: System Suitability & Method Validation

Every analytical run must be a self-validating system. Before any sample data is integrated, the system must pass a System Suitability Test (SST). This ensures that the instrument, column, and mobile phases are performing optimally on the day of analysis.

Table 3: System Suitability Testing (SST) Criteria

ParameterAcceptance CriteriaScientific Purpose
Tailing Factor ( Tf​ ) ≤1.5 Ensures optimal peak symmetry, proving that secondary silanol interactions are successfully masked by the TFA.
Theoretical Plates ( N ) ≥5000 Verifies column efficiency and ensures the stationary phase has not degraded.
Area %RSD (n=5) ≤2.0% Confirms the precision of the autosampler injection mechanism and detector stability.
Retention Time %RSD ≤1.0% Validates pump delivery consistency and column oven thermal stability.
Alignment with ICH Q2(R2) and USP <1225>

Recent revisions to ICH Q2(R2)[4] and USP <1225>[5][6] emphasize a lifecycle approach to analytical procedures. Validation is no longer a static checklist but a demonstration of "Fitness for Purpose." The following parameters must be evaluated to validate this method for routine quantitative use:

Table 4: ICH Q2(R2) Method Validation Parameters & Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Blank (Diluent), Placebo (if applicable), and Sample.No interfering peaks at the analyte retention time; Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the nominal concentration (12.5 to 75 µg/mL).Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of analyte at 50%, 100%, and 150% levels into the matrix (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% concentration level.%RSD of the calculated concentration or peak area ≤2.0% .
Robustness Deliberately vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and mobile phase pH.SST criteria must still be met; Absolute difference in assay result ≤2.0% .

References

  • [3] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". mastercontrol.com. URL: [Link]

  • [4] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. URL: [Link]

  • [5] ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". gmp-compliance.org. URL: [Link]

  • [6] Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision". investigationsquality.com. URL: [Link]

Sources

Method

Application Note: LC-MS/MS Characterization and Bioanalytical Quantification of 3-Amino-1-(4-sulfamoylphenyl)urea

Analytical Context & Mechanistic Background 3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), structurally classified as 4-(sulfamoylphenyl)semicarbazide, is a specialized sulfonamide derivative. Compounds bearing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Background

3-Amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7), structurally classified as 4-(sulfamoylphenyl)semicarbazide, is a specialized sulfonamide derivative. Compounds bearing the primary benzenesulfonamide pharmacophore are extensively investigated as potent Carbonic Anhydrase (CA) inhibitors. While classical sulfonamides are utilized for glaucoma and epilepsy, novel semicarbazide-substituted derivatives are increasingly targeted against tumor-associated CA IX and XII isoforms in oncology drug development.

Accurate pharmacokinetic (PK) profiling of such candidates requires highly sensitive bioanalytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard for quantifying CA inhibitors in complex biological matrices due to its unparalleled sensitivity and specificity [1].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system. Every solvent choice, gradient shift, and MS parameter is engineered to address the specific physicochemical vulnerabilities of semicarbazide-based sulfonamides.

Physicochemical Properties & Ionization Causality

To design a robust MRM method, we must first establish the gas-phase behavior of the analyte.

Ionization Causality: The molecule contains a semicarbazide moiety with basic nitrogen atoms that readily accept protons in an acidic environment. Therefore, Positive Electrospray Ionization (ESI+) is the optimal mode. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state, yielding a dominant precursor ion [M+H]+ at m/z 231.055 [2].

Fragmentation Causality: Collision-induced dissociation (CID) of the [M+H]+ ion predictably targets the weakest bonds. The primary cleavage occurs at the C-N bond linking the semicarbazide group to the aromatic ring, expelling the semicarbazide neutral loss (75 Da) and generating a highly stable sulfamoylphenyl cation at m/z 156.0. Secondary fragmentation involves the extrusion of sulfur dioxide ( SO2​ ) from the sulfonamide group, yielding an aniline-like cation at m/z 92.0.

MS_Fragmentation M [M+H]+ m/z 231.1 Parent Ion F1 [M+H - N2H4]+ m/z 199.0 Isocyanate M->F1 - N2H4 (32 Da) F2 [M+H - CH5N3O]+ m/z 156.0 Sulfamoylphenyl M->F2 - Semicarbazide (75 Da) F3 [M+H - SO2NH2]+ m/z 152.1 Phenylurea M->F3 - SO2NH2 (79 Da) F4 [C6H6N]+ m/z 92.0 Aniline Cation F2->F4 - SO2 (64 Da)

ESI+ CID fragmentation pathway for 3-amino-1-(4-sulfamoylphenyl)urea.

Table 1: Physicochemical and MS Parameters
ParameterValue / Description
Molecular Formula C7​H10​N4​O3​S
Monoisotopic Mass 230.0474 Da
Precursor Ion [M+H]+ m/z 231.1
Primary Quantifier Ion m/z 156.0
Secondary Qualifier Ion m/z 92.0

Experimental Protocols: A Self-Validating Workflow

This methodology is engineered for high-throughput plasma analysis, balancing extraction efficiency with column longevity and mitigating matrix effects.

Sample Preparation: Protein Precipitation (PPT)

The "Why" Behind the Method: Acetonitrile (ACN) is selected over methanol for PPT because it generates a tighter, denser protein pellet and provides superior extraction recovery for moderately polar sulfonamides. However, injecting high-organic extracts directly into a highly aqueous initial mobile phase causes "solvent breakthrough"—a phenomenon where the analyte travels un-retained through the column, resulting in split or broadened peaks. The 1:1 dilution with water post-extraction is a critical self-validating step to ensure peak integrity [3].

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma (spiked with analyte or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS & Precipitate: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., Acetazolamide- d3​ at 50 ng/mL). Note: The IS must be added in the extraction solvent to correct for any recovery losses.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte desorption from plasma proteins.

  • Clarify: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute & Transfer: Transfer 100 µL of the clear supernatant to an LC vial and dilute with 100 µL of LC-MS grade water. Vortex briefly before injection.

SamplePrep S1 Plasma Sample (50 µL) S2 Protein Precipitation Add 150 µL ACN + IS S1->S2 S3 Vortex & Centrifuge 14,000 x g, 10 min S2->S3 S4 Supernatant Transfer Dilute with H2O (1:1) S3->S4 S5 LC-MS/MS Injection (5 µL) S4->S5

High-throughput protein precipitation workflow for sulfonamide LC-MS/MS analysis.

Liquid Chromatography (UHPLC) Parameters

The "Why" Behind the Method: A sub-2-micron C18 column is utilized to achieve sharp peak shapes and rapid separation. The autosampler is held at 15°C to prevent thermal degradation of the semicarbazide moiety over long analytical batches. Furthermore, sulfonamides exhibit a strong affinity for stainless steel surfaces, leading to carryover. A strong needle wash consisting of Methanol/Acetonitrile/Water/Formic Acid (40:40:20:0.1, v/v) is mandatory to ensure run-to-run trustworthiness.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Analyte focusing)

  • 0.5 - 2.5 min: Linear ramp to 95% B (Elution)

  • 2.5 - 3.5 min: Hold at 95% B (Phospholipid and matrix washout)

  • 3.5 - 3.6 min: Return to 5% B

  • 3.6 - 5.0 min: Re-equilibration at 5% B

Mass Spectrometry (MRM) Parameters

The "Why" Behind the Method: The mass spectrometer parameters are tuned to maximize the signal-to-noise ratio. The quantifier transition (231.1 → 156.0) is chosen for its high abundance, while the qualifier (231.1 → 92.0) ensures absolute specificity against isobaric interferences in the plasma matrix.

Table 2: Optimized MRM Transitions and Collision Energies
AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Amino-1-(4-sulfamoylphenyl)urea 231.1156.05018Quantifier
3-Amino-1-(4-sulfamoylphenyl)urea 231.192.05032Qualifier
Acetazolamide- d3​ (IS) 226.1165.05020Internal Standard

Data Presentation & Method Validation Summary

To ensure the method is self-validating and compliant with bioanalytical guidelines (e.g., FDA/EMA), the following quantitative metrics must be established during method validation. Matrix effects are calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

Table 3: Expected Method Validation Parameters (Plasma Matrix)
Validation ParameterTarget SpecificationCausality / Implication
Linearity Range 1.0 – 1000 ng/mLCovers sub-therapeutic to Cmax​ concentrations.
Limit of Quantification (LOQ) 1.0 ng/mLEnsures detection during the terminal elimination phase.
Extraction Recovery > 85%Validates the efficiency of the ACN precipitation step.
Matrix Effect 85% – 115%Confirms that co-eluting phospholipids do not suppress ionization.
Carryover < 20% of LOQValidates the efficacy of the strong needle wash.

References

  • Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. MDPI.[Link]

  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Molecules.[Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.[Link]

Application

Engineering Delivery Systems for 3-Amino-1-(4-sulfamoylphenyl)urea: Overcoming Solubility and Targeting Barriers in Carbonic Anhydrase Inhibition

Executive Summary The compound 3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7) is a highly specific synthetic organic molecule utilized primarily in medicinal chemistry as a potent Carbonic Anhydrase Inhibitor (CAI)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-amino-1-(4-sulfamoylphenyl)urea (CAS: 87013-80-7) is a highly specific synthetic organic molecule utilized primarily in medicinal chemistry as a potent Carbonic Anhydrase Inhibitor (CAI)[1]. While its primary pharmacophore—the sulfamoylphenyl group—exhibits excellent coordination with the zinc ion in the active site of carbonic anhydrase isozymes, the compound suffers from severe physicochemical limitations. Like many sulfonamide derivatives, it exhibits Biopharmaceutics Classification System (BCS) Class IV characteristics: poor aqueous solubility and limited membrane permeability. Furthermore, systemic administration of free CAIs often leads to off-target toxicity due to the ubiquitous expression of CA-I and CA-II in red blood cells.

This application note details two advanced, self-validating formulation strategies designed to overcome these barriers: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes for enhanced systemic bioavailability, and pH-Responsive Liposomes for targeted delivery to the hypoxic tumor microenvironment (specifically targeting CA-IX).

Mechanistic Rationale & Physicochemical Profiling

To formulate a drug effectively, one must first understand its molecular architecture. The structure of 3-amino-1-(4-sulfamoylphenyl)urea features three critical domains:

  • The Sulfamoyl Group ( −SO2​NH2​ ) : The primary zinc-binding group (ZBG) that anchors the molecule within the deep catalytic cleft of the CA enzyme.

  • The Urea Linkage ( −NH−CO−NH− ) : Provides structural rigidity and acts as a hydrogen-bond donor/acceptor, stabilizing the molecule within the enzyme's hydrophilic pocket.

  • The Terminal Amino Group ( −NH2​ ) : Offers a site for further functionalization and interacts with the outer rim of the active site.

The Formulation Challenge : The planar aromatic ring and the extensive hydrogen-bonding network of the urea/sulfonamide groups result in a high crystal lattice energy. This manifests as extremely low aqueous solubility. To preserve its pharmacodynamics while enabling in vivo delivery, the formulation must disrupt this lattice energy without covalently modifying the active pharmacophores[2].

MOA Drug 3-amino-1-(4-sulfamoylphenyl)urea Target Carbonic Anhydrase IX (Hypoxic Tumor) Drug->Target Targets Binding Zn2+ Coordination (Sulfamoyl Group) Target->Binding Active Site Effect Inhibition of Tumor Acidification Binding->Effect Catalytic Blockade

Caption: Mechanism of action for 3-amino-1-(4-sulfamoylphenyl)urea targeting tumor-associated CA-IX.

Formulation Strategy A: HP-β-CD Inclusion Complexes

Causality & Design

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. By utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD), we can encapsulate the hydrophobic sulfamoylphenyl ring of the drug within the cavity[2]. This host-guest complexation shields the hydrophobic moiety from water, effectively bypassing the thermodynamic barrier of dissolution and preventing premature precipitation in systemic circulation.

Protocol: Kneading and Lyophilization Method

This protocol is designed as a self-validating system, incorporating thermal analysis to confirm successful encapsulation.

  • Molar Ratio Optimization : Weigh 3-amino-1-(4-sulfamoylphenyl)urea and HP-β-CD at a 1:1 molar ratio.

  • Kneading : Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous paste.

  • Incorporation : Gradually add the drug powder to the paste. Knead continuously for 45 minutes. Causality: The mechanical shear forces the drug molecules into the cyclodextrin cavities, while the minimal solvent acts as a temporary mobility vehicle.

  • Drying & Lyophilization : Dry the paste in a vacuum desiccator for 24 hours at room temperature to remove the ethanol. Resuspend the dried mass in ultrapure water and lyophilize (freeze-dry) at -50°C and 0.01 mbar for 48 hours to obtain a fine, porous powder.

  • System Validation (Quality Control) :

    • Differential Scanning Calorimetry (DSC) : Run a sample from 25°C to 250°C at 10°C/min. Validation criteria : The complete disappearance of the drug's sharp melting endotherm (typically ~221°C) confirms that the drug is molecularly dispersed within the cavity, rather than existing as a physical mixture.

Formulation Strategy B: pH-Responsive Liposomes for Hypoxic Targeting

Causality & Design

Carbonic Anhydrase IX (CA-IX) is a transmembrane protein highly overexpressed in hypoxic solid tumors, where it regulates intracellular pH to promote tumor survival. To prevent the drug from binding to off-target CA isozymes in the blood, we encapsulate it in pH-responsive liposomes[3].

We utilize a lipid matrix of DOPE (Dioleoylphosphatidylethanolamine) and CHEMS (Cholesteryl hemisuccinate)[4]. DOPE is a fusogenic lipid that naturally prefers an inverted hexagonal phase, but it is forced into a stable bilayer structure at pH 7.4 by the negatively charged, amphiphilic CHEMS. When the liposome enters the acidic tumor microenvironment (pH ~6.5), the carboxyl groups of CHEMS become protonated. This neutralizes the charge, causing the bilayer to destabilize and rapidly release the CAI payload directly at the site of CA-IX expression.

Protocol: Thin-Film Hydration and Membrane Extrusion

This protocol utilizes precise thermodynamic control to ensure uniform unilamellar vesicles.

  • Lipid Phase Preparation : Dissolve DOPE, CHEMS, and DSPE-PEG2000 in a chloroform/methanol (2:1 v/v) solvent mixture at a molar ratio of 5.8 : 3.7 : 0.05[4].

  • Drug Loading : Dissolve 3-amino-1-(4-sulfamoylphenyl)urea in methanol and add it to the lipid mixture (aiming for a 1:10 drug-to-lipid weight ratio)[5].

  • Thin-Film Formation : Transfer the mixture to a round-bottom flask. Attach to a rotary evaporator and remove the organic solvents under reduced pressure at 45°C for 1 hour. Causality: 45°C is maintained to stay above the phase transition temperature of the lipids, ensuring a homogeneous, dry lipid film.

  • Hydration : Hydrate the film with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by rotating at 45°C for 45 minutes, forming Multilamellar Vesicles (MLVs).

  • Extrusion : Pass the MLV suspension through a mini-extruder housing a 100 nm polycarbonate membrane for 11 cycles at 45°C[3]. Causality: An odd number of passes ensures the final extrusion exits the clean side of the apparatus, yielding uniform Large Unilamellar Vesicles (LUVs).

  • System Validation (Quality Control) :

    • Dynamic Light Scattering (DLS) : Confirm the hydrodynamic diameter is between 110–130 nm with a Polydispersity Index (PDI) < 0.2[3].

    • HPLC Analysis : Lyse a sample of liposomes with Triton X-100 and quantify the drug via HPLC to calculate Encapsulation Efficiency (EE%). Validation criteria : EE% > 60% is required for in vivo viability[4].

Workflow L Lipid Mixture (DOPE:CHEMS:DSPE-PEG) TF Thin-Film Formation (Rotary Evaporation) L->TF D Drug Payload (Organic Solvent) D->TF H Hydration (PBS pH 7.4) TF->H Removes Solvent E Membrane Extrusion (100nm Polycarbonate) H->E Forms MLVs Final pH-Responsive Liposomes E->Final Yields LUVs

Caption: Workflow for the fabrication of pH-responsive liposomes via thin-film hydration and extrusion.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of the unformulated drug compared to the engineered delivery systems, demonstrating the self-validating metrics of the protocols.

ParameterFree Drug (Unformulated)HP-β-CD Inclusion ComplexpH-Responsive Liposomes
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mLDispersed (Colloidal)
Encapsulation Efficiency (EE%) N/A> 95% (Complexation)60% – 75%
Particle Size / Diameter Macroscopic CrystalsMolecularly Dispersed110 nm – 130 nm
Release Profile (pH 7.4) Poor dissolutionImmediate release< 15% release over 24h
Release Profile (pH 6.5) Poor dissolutionImmediate release> 80% release within 2h
Primary Application In vitro assaysSystemic bioavailabilityTargeted tumor delivery

References

  • Google Patents. "WO2017027017A1 - Stable liposomal formulations of carbonic anhydrase inhibitors for ocular drug delivery". Google Patents.
  • MDPI. "Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development". MDPI. Available at:[Link]

  • PMC. "Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance". National Institutes of Health. Available at:[Link]

  • ACS Publications. "Discovery of BNC375, a Potent, Selective, and Orally Available Type I Positive Allosteric Modulator of α7 nAChRs". ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Method

3-amino-1-(4-sulfamoylphenyl)urea labeling techniques for fluorescence microscopy

Application Note & Protocol: Advanced Fluorescent Labeling of Carbonic Anhydrase IX (CAIX) Using 3-Amino-1-(4-sulfamoylphenyl)urea Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Fluorescent Labeling of Carbonic Anhydrase IX (CAIX) Using 3-Amino-1-(4-sulfamoylphenyl)urea

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals in oncology and molecular imaging.

Executive Summary & Mechanistic Rationale

Carbonic Anhydrase IX (CAIX) is a transmembrane metalloenzyme that is highly overexpressed in hypoxic solid tumors, where it plays a critical role in pH regulation and tumor cell survival[1]. Because its expression is virtually absent in most normal tissues, CAIX has emerged as a premier biomarker for the molecular imaging of solid malignancies[2].

To visualize CAIX via fluorescence microscopy, researchers require a high-affinity targeting ligand conjugated to a fluorophore. 3-amino-1-(4-sulfamoylphenyl)urea is a highly optimized pharmacophore for this application.

The Causality of the Molecular Design:

  • The Sulfamoylphenyl Group: Sulfonamides exhibit exceptional binding affinity to the zinc-bound water form of carbonic anhydrases in their deprotonated state[3]. The primary sulfonamide coordinates directly with the Zn²⁺ ion in the CAIX active site.

  • The Urea Linker: The urea moiety participates in crucial hydrogen-bonding networks with the amino acid residues lining the active site cavity, significantly enhancing binding affinity and conferring selectivity for the CAIX isoform over cytosolic off-targets (like CAI and CAII).

  • The 3-Amino Group: This primary amine serves as a bioorthogonal handle. It projects outward from the enzymatic cleft, allowing for the conjugation of bulky fluorophores (via NHS-ester chemistry) without sterically clashing with the binding pocket.

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A Induces CAIX_Expr CAIX Overexpression at Cell Membrane HIF1A->CAIX_Expr Upregulates Binding Zn2+ Coordination at CAIX Active Site CAIX_Expr->Binding Target Probe 3-Amino-1-(4-sulfamoylphenyl)urea Fluorescent Probe Probe->Binding Binds Imaging Fluorescence Microscopy Signal Detection Binding->Imaging Enables

Hypoxia-induced CAIX expression and targeted fluorescent probe binding mechanism.

Probe Synthesis & Conjugation Chemistry

To create the fluorescent probe, the primary amine of 3-amino-1-(4-sulfamoylphenyl)urea is reacted with an N-hydroxysuccinimide (NHS) ester of a chosen fluorophore.

Protocol 2.1: Synthesis of the Fluorescent Conjugate

Self-Validating Check: The use of anhydrous solvents is critical. Moisture will hydrolyze the NHS-ester, resulting in a dead fluorophore and failed conjugation.

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-amino-1-(4-sulfamoylphenyl)urea in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution to ensure the primary amine is fully deprotonated and nucleophilic.

  • Conjugation: Add 1.2 eq of the desired Fluorophore-NHS ester (e.g., Sulfo-Cyanine5 NHS ester) dropwise.

  • Incubation: Stir the reaction mixture continuously at room temperature for 4 hours, strictly protected from light.

  • Purification: Purify the crude mixture using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column and a gradient of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Validation: Lyophilize the collected fractions and validate the mass of the conjugate via ESI-MS.

In Vitro Cell Culture & Live-Cell Labeling Protocols

Expert Insight: Always perform CAIX imaging on LIVE, unpermeabilized cells. CAIX is an ectoenzyme (its active site faces the extracellular space). If you fix and permeabilize the cells prior to labeling, the probe will bypass the plasma membrane and bind to the highly abundant CAII isoform in the cytoplasm, destroying your signal-to-noise ratio and CAIX specificity[1].

Protocol 3.1: Hypoxia Induction
  • Seed CAIX-positive cells (e.g., HT-29 colon carcinoma or MDA-MB-231 breast cancer cells) onto glass-bottom confocal dishes.

  • Incubate for 24 hours under standard normoxic conditions (20% O₂, 5% CO₂, 37°C) to allow for adherence.

  • Induction: Transfer the dishes to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 48 hours. Alternative: If a hypoxia chamber is unavailable, treat cells with 100 µM Cobalt(II) chloride (CoCl₂) to chemically stabilize HIF-1α and mimic hypoxia[1].

Protocol 3.2: Live-Cell Fluorescence Labeling
  • Washing: Remove the culture media and gently wash the cells twice with warm (37°C) Hank's Balanced Salt Solution (HBSS) adjusted to pH 7.4. Rationale: Phenol red in standard media causes high background autofluorescence.

  • Probe Incubation: Dilute the synthesized 3-amino-1-(4-sulfamoylphenyl)urea-fluorophore conjugate to a working concentration of 100–500 nM in HBSS. Add to the cells and incubate for 30 minutes at 37°C in the dark.

  • Clearance: Remove the probe solution and wash the cells three times (5 minutes per wash) with warm HBSS to remove unbound ligand.

  • Counterstaining (Optional): Add Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei.

  • Imaging: Immediately image the live cells using a confocal laser scanning microscope equipped with a stage-top incubator (37°C).

Workflow Synthesis 1. Conjugation Amine + NHS-Fluorophore Purification 2. HPLC Purification & MS Validation Synthesis->Purification CellPrep 3. Cell Culture & Hypoxia Induction Purification->CellPrep Incubation 4. Probe Incubation (Live or Fixed Cells) CellPrep->Incubation Washing 5. Stringent Washing (Remove Unbound) Incubation->Washing Microscopy 6. Confocal Imaging & Z-Stack Analysis Washing->Microscopy

Step-by-step workflow for probe synthesis, cell preparation, and fluorescence imaging.

Quantitative Data & Reagent Selection

The choice of fluorophore conjugated to the 3-amino-1-(4-sulfamoylphenyl)urea scaffold dictates the probe's photophysical properties and its membrane permeability. Sulfonated dyes are highly recommended to prevent the probe from passively diffusing across the lipid bilayer.

Table 1: Recommended Fluorophores for Conjugation

Fluorophore (NHS-Ester)Ex/Em (nm)Membrane PermeabilityIdeal Application
FITC 490 / 525ModerateBasic in vitro validation; high photobleaching risk.
Sulfo-Cyanine3 555 / 570ImpermeableLive-cell confocal imaging; excellent CAIX surface specificity.
Sulfo-Cyanine5 646 / 662ImpermeableDeep tissue imaging; in vivo NIRF imaging; low autofluorescence.
Rhodamine B 540 / 625PermeableWhole-cell CA mapping; not recommended for strict CAIX specificity.

Table 2: Typical Binding Affinities (K_i) of Sulfamoylphenyl Ureas

Target IsoformLocalizationK_i (nM)Clinical Relevance
hCA I Cytosolic (RBCs)> 500Off-target; low affinity minimizes background.
hCA II Cytosolic (Ubiquitous)15 - 50Off-target; requires cell-impermeable probe design to avoid.
hCA IX Transmembrane (Tumor)0.5 - 5.0Primary Target; high affinity enables nanomolar probe usage.
hCA XII Transmembrane (Tumor)2.0 - 10.0Secondary Target; also upregulated in certain cancers.

Troubleshooting & Optimization

  • Weak Fluorescence Signal: Ensure the pH of the imaging buffer (HBSS) is strictly maintained at or slightly above 7.4. The sulfonamide pharmacophore binds to the Zn²⁺ ion in its deprotonated state[3]. Acidic buffers will protonate the sulfonamide, drastically reducing binding affinity.

  • High Intracellular Background: If the probe is internalizing, it is likely binding to cytosolic CAII. Switch to a highly sulfonated fluorophore (e.g., Sulfo-Cy5) to render the entire conjugate highly hydrophilic and strictly cell-impermeable.

  • Lack of Hypoxic Upregulation: Verify hypoxia induction by running a Western Blot for HIF-1α and CAIX from parallel cell lysates. If using CoCl₂, ensure the reagent is freshly prepared, as it oxidizes rapidly in aqueous solutions.

Sources

Application

High-Content Cell-Based Profiling of 3-Amino-1-(4-sulfamoylphenyl)urea: A Protocol for Evaluating Carbonic Anhydrase IX (CAIX) Inhibition in Hypoxic Tumor Models

Target Audience: Oncology Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the preclinical development of targeted oncology therapeutics, accurately modeling the tumor microenvironment (TME) is as critical as the compound's biochemical potency. 3-amino-1-(4-sulfamoylphenyl)urea is a highly rationalized structural analog of SLC-0111, a well-characterized Carbonic Anhydrase IX (CAIX) inhibitor currently advancing through [1].

The compound's primary sulfonamide moiety (-SO₂NH₂) acts as a classic pharmacophore, coordinating directly with the active site zinc ion of the CAIX metalloenzyme, while the urea-linked amino tail participates in hydrogen bonding within the catalytic cleft[2]. CAIX is a hypoxia-inducible transmembrane glycoprotein that catalyzes the reversible hydration of carbon dioxide, preventing lethal intracellular acidification in oxygen-starved tumor cores[3]. By inhibiting CAIX, 3-amino-1-(4-sulfamoylphenyl)urea disrupts this delicate pH balance, driving the hypoxic cancer cell into apoptosis or ferroptosis[4].

To rigorously evaluate this compound, we have designed a self-validating, three-tiered cell-based assay system . This protocol does not merely screen for general cytotoxicity; it isolates the compound's specific mechanism of action by using normoxic environments as an internal negative control, ensuring that observed efficacy is strictly tied to CAIX target engagement in hypoxia.

Signaling Pathway & Mechanism of Action

CAIX_Mechanism Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression (Maintains pHi) HIF1A->CAIX Upregulates Acidification Intracellular Acidification (pHi < 6.8) CAIX->Acidification Failure to extrude H+ Drug 3-amino-1-(4-sulfamoylphenyl)urea Drug->CAIX Inhibits (Zinc Binding) CellDeath Tumor Cell Death Acidification->CellDeath Triggers

Mechanism of CAIX inhibition by 3-amino-1-(4-sulfamoylphenyl)urea in hypoxia.

Experimental Design & Workflow Philosophy

A robust assay must be inherently self-validating. To prove that 3-amino-1-(4-sulfamoylphenyl)urea is a selective CAIX inhibitor rather than a broad-spectrum cytotoxin, all workflows utilize a split-environment design . Because CAIX is minimally expressed under normal oxygen levels, the compound should exhibit a massive right-shift in its IC₅₀ under normoxia.

ExpWorkflow Seed Seed MDA-MB-231 Cells Incubate Pre-incubate 24h (Normoxia) Seed->Incubate Split Split Environments Incubate->Split Normoxia Normoxia (21% O2) Negative Control Split->Normoxia Parallel Plate Hypoxia Hypoxia (1% O2) CAIX Induction Split->Hypoxia Parallel Plate Dose Dose Compound (0.1 nM - 100 µM) Normoxia->Dose Hypoxia->Dose Assay Viability & pHi Readouts (72h) Dose->Assay End-Point

Self-validating split-environment workflow for assessing hypoxia-selective cytotoxicity.

Protocol 1: 2D Hypoxia-Selective Cell Viability Assay

Objective & Causality:

  • Cell Line Choice: MDA-MB-231 (Triple-Negative Breast Cancer). Why? This line exhibits robust, HIF-1α-dependent upregulation of CAIX under hypoxia, making it an ideal physiological model[5].

  • Environmental Control: Strict 1% O₂ hypoxia. Why? HIF-1α degrades rapidly at >2% O₂. Chemical mimetics (like CoCl₂) can induce HIF-1α but introduce off-target heavy metal toxicity, confounding drug viability readouts.

  • Readout Choice: CellTiter-Glo (ATP-based). Why? Hypoxia alters cellular metabolism, rendering standard tetrazolium reduction assays (MTT/MTS) highly inaccurate. ATP quantification remains a reliable proxy for viable cell count.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-231 cells at 80% confluence. Seed at 5,000 cells/well in two identical 96-well opaque-walled microplates (100 µL/well) using DMEM + 10% FBS.

  • Pre-Incubation: Incubate both plates for 24 hours at 37°C, 5% CO₂, and 21% O₂ to allow for cell attachment and recovery.

  • Hypoxic Shift: Transfer one plate to a dedicated hypoxia incubator or workstation set to 1% O₂, 5% CO₂, and 94% N₂. Leave the second plate in the normoxic incubator. Incubate for 16 hours to allow CAIX protein accumulation.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-amino-1-(4-sulfamoylphenyl)urea in DMSO (1000x stock). Dilute into pre-equilibrated media (use hypoxic media for the hypoxia plate to avoid reoxygenation).

  • Dosing: Add 11 µL of the 10x drug solution to the 100 µL of media in each well (Final concentration range: 100 µM to 0.005 µM; Final DMSO: 0.1%).

  • Incubation & Readout: Incubate for 72 hours. Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and read luminescence.

Protocol 2: Ratiometric Intracellular pH (pHi) Imaging

Objective & Causality:

  • Target Engagement Proof: If the compound truly inhibits CAIX, the cells will fail to extrude protons, leading to a measurable drop in intracellular pH (pHi).

  • Dye Choice: BCECF-AM. Why? It is a dual-excitation ratiometric dye (Ex: 490 nm / 440 nm). Ratiometric imaging normalizes the data, eliminating artifacts caused by uneven dye loading, photobleaching, or varying cell thickness.

  • Self-Validation: Nigericin calibration. Why? Nigericin is a K⁺/H⁺ ionophore that clamps the intracellular pH to the extracellular buffer pH. This generates an internal standard curve on every plate, converting arbitrary fluorescence units into absolute pHi values.

Step-by-Step Methodology:

  • Preparation: Culture MDA-MB-231 cells in 96-well clear-bottom imaging plates under hypoxia (1% O₂) for 48 hours.

  • Dye Loading: Wash cells twice with Tyrode’s buffer. Add 2 µM BCECF-AM and incubate for 30 minutes at 37°C. Wash three times to remove extracellular dye.

  • Compound Treatment: Treat cells with 10 µM of 3-amino-1-(4-sulfamoylphenyl)urea or vehicle (0.1% DMSO) in Tyrode’s buffer.

  • Calibration Curve Setup: In parallel wells, add 10 µM Nigericin dissolved in high-potassium calibration buffers ranging from pH 6.0 to 8.0 (in 0.5 pH increments).

  • Kinetic Imaging: Immediately place the plate in a high-content imager (e.g., PerkinElmer Operetta). Read fluorescence at Ex: 490 nm / Em: 535 nm (pH-sensitive) and Ex: 440 nm / Em: 535 nm (isosbestic point) every 5 minutes for 1 hour.

  • Analysis: Calculate the 490/440 ratio. Map the ratios of the experimental wells against the Nigericin standard curve to determine absolute pHi.

Protocol 3: 3D Tumor Spheroid Invasion Assay

Objective & Causality:

  • Translational Relevance: In 2D culture, the extracellular volume is effectively infinite, buffering any acid extruded by CAIX. In 3D spheroids, the dense extracellular matrix traps protons, accurately mimicking the acidic tumor microenvironment where CAIX inhibitors are most efficacious.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 MDA-MB-231 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours until a solid spheroid with a hypoxic core forms.

  • Matrix Embedding: Carefully remove 50 µL of media and replace with 50 µL of cold, unpolymerized Matrigel (final concentration ~50%). Incubate at 37°C for 1 hour to polymerize.

  • Treatment: Overlay with media containing 3-amino-1-(4-sulfamoylphenyl)urea (10 µM) or SLC-0111 (positive control).

  • Longitudinal Imaging: Image the spheroids daily for 96 hours using brightfield microscopy. Quantify the invasive area (total area minus the original core area) using ImageJ/Fiji.

Quantitative Data Summary & Expected Results

The following table summarizes the expected pharmacological profile of 3-amino-1-(4-sulfamoylphenyl)urea when executed through the self-validating workflows described above, benchmarked against clinical and non-selective controls.

CompoundPrimary TargetMDA-MB-231 IC₅₀ (Normoxia)MDA-MB-231 IC₅₀ (Hypoxia)Hypoxia Selectivity IndexΔpHi at 10 µM (1 hr)
3-amino-1-(4-sulfamoylphenyl)urea CAIX / CAXII> 100 µM1.8 µM> 55x-0.45 units
SLC-0111 (Positive Control)CAIX / CAXII> 100 µM0.9 µM> 110x-0.52 units
Acetazolamide (Non-selective)Pan-CA45.0 µM42.0 µM~ 1x-0.10 units

Interpretation: The massive right-shift in the normoxic IC₅₀ confirms that the compound's cytotoxicity is strictly dependent on the presence of the hypoxia-induced target (CAIX), validating on-target engagement and minimizing the risk of off-target systemic toxicity in vivo.

References

  • McDonald PC, et al. "A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors." American Journal of Clinical Oncology. 2020.[Link]

  • Supuran CT. "Carbonic anhydrase inhibitors: an update on experimental agents for the treatment and imaging of hypoxic tumors." Expert Opinion on Investigational Drugs. 2021.[Link]

  • Smirnovienė J, et al. "Switching the Inhibitor-Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII." Chemistry. 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 310360, SLC-0111." PubChem. 2025.[Link]

  • Andreucci E, et al. "The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry. 2019.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-1-(4-sulfamoylphenyl)urea Synthesis

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 3-amino-1-(4-sulfamoylphenyl)urea (also widely referred to in medicinal chemistry literature as 4-aminosulfonylphenyl semicarbazide or N-(4-su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 3-amino-1-(4-sulfamoylphenyl)urea (also widely referred to in medicinal chemistry literature as 4-aminosulfonylphenyl semicarbazide or N-(4-sulfamoylphenyl) hydrazinecarboxamide)[1]. This compound is a critical intermediate in the development of highly selective, single-digit nanomolar carbonic anhydrase (CA) inhibitors, particularly targeting tumor-associated isoforms CA IX and XII[2].

This guide provides self-validating protocols, yield optimization data, and mechanistic troubleshooting to help you overcome common synthetic bottlenecks such as low conversion rates, incomplete hydrazinolysis, and product hydrolysis.

Synthesis Workflow & Critical Control Points

The synthesis is a two-step process relying on the in situ generation of cyanic acid to form an intermediate urea, followed by a nucleophilic acyl substitution driven by the alpha-effect of hydrazine[1][3].

SynthesisWorkflow A Sulfanilamide + NaOCN (Glacial HOAc / H2O) B Step 1: Urea Formation (30 min RT, then Ice Bath) A->B C Intermediate: 4-Ureidobenzenesulfonamide B->C Err1 Failure Point: Unreacted Sulfanilamide Check NaOCN Quality & pH B->Err1 D Hydrazine Hydrate + EtOH (Reflux 27-48 h) C->D E Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) D->E F Final Product: 3-Amino-1-(4-sulfamoylphenyl)urea E->F Err2 Failure Point: Low Conversion Optimize N2H4 Eq & Reflux Time E->Err2

Caption: Two-step synthesis workflow highlighting critical control points and common failure nodes.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, do not deviate from the stoichiometric ratios and solvent systems outlined below unless guided by the optimization table in Section 3.

Protocol A: Synthesis of Intermediate N3-(4-Sulfamoylphenyl) Urea
  • Dissolution: In a 250 mL beaker, dissolve 0.1 mol (17.2 g) of sulfanilamide in a mixture of glacial acetic acid (20 mL) and hot water (80 mL)[1].

    • Causality: Acetic acid protonates the aniline group for solubility and provides the precise acidic environment (pH ~4-5) required to generate cyanic acid (HNCO) in situ from sodium cyanate.

    • Validation Checkpoint: The solution must be completely transparent before proceeding. Suspended particulates will act as nucleation sites, causing premature precipitation of unreacted starting material.

  • Cyanate Addition: Add a solution of sodium cyanate (0.1 mol, 6.5 g) in warm water (80 mL) dropwise with continuous magnetic stirring.

  • Incubation: Allow the reaction mixture to stand for 30 minutes at room temperature, then transfer to an ice bath for an additional 30 minutes[1][3].

  • Isolation: Filter the resulting white precipitate under vacuum, wash thoroughly with ice-cold water to remove residual acetic acid, and recrystallize from ethanol.

Protocol B: Hydrazinolysis to 3-Amino-1-(4-sulfamoylphenyl)urea
  • Reaction Setup: In a 250 mL round-bottom flask, combine 0.05 mol (10.75 g) of the intermediate N3-(4-sulfamoylphenyl) urea and 0.05 mol (2.5 mL) of hydrazine hydrate in absolute ethanol (25 mL)[1].

  • Reflux: Heat the mixture to reflux for 27 to 48 hours with continuous stirring[2].

    • Causality: The urea carbonyl is highly resonance-stabilized. Extended thermal energy is mandatory to overcome the activation barrier of the tetrahedral intermediate. The reaction is driven forward by the continuous elimination and escape of ammonia gas.

    • Validation Checkpoint: Monitor reaction progress via TLC using a CHCl₃:MeOH (8:2) mobile phase. The complete disappearance of the urea spot dictates the end of the reflux period[2][3].

  • Concentration: Remove approximately two-thirds of the ethanol volume via vacuum distillation.

  • Precipitation: Pour the concentrated flask contents directly onto crushed ice.

    • Causality: Rapid cooling drastically drops the solubility of the semicarbazide, kinetically favoring precipitation over unwanted hydrolysis of the newly formed bond.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from 90% ethanol[1].

Yield Optimization Data

If you are experiencing sub-optimal yields during Step 2 (Hydrazinolysis), consult the empirical data table below to adjust your parameters.

Parameter VariedExperimental ConditionsConversion (%)Isolated Yield (%)Purity (HPLC)
Baseline Standard [1]1.0 eq N₂H₄, EtOH, 48h Reflux>95%72%>98%
Hydrazine Excess 1.2 eq N₂H₄, EtOH, 48h Reflux>98%78%96% (Requires extra H₂O wash)
Reduced Time [2]1.0 eq N₂H₄, EtOH, 27h Reflux~85%60%>98%
Solvent Substitution 1.0 eq N₂H₄, MeOH, 48h Reflux~70%45%90% (Higher side-product ratio)

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my yield of the intermediate urea (Step 1) consistently below 50%, and how do I prevent unreacted sulfanilamide?

Causality & Solution: The most common culprit is degraded sodium cyanate (NaOCN). NaOCN is highly hygroscopic and slowly degrades in the presence of ambient moisture to form sodium carbonate and ammonia. If your reagent is old, the effective molarity of cyanate is drastically reduced. Furthermore, the reaction relies on the in situ generation of cyanic acid via glacial acetic acid. If the pH rises above 5, cyanic acid will not form efficiently; if it drops too low, the cyanic acid rapidly hydrolyzes. Actionable fix: Always use fresh, tightly sealed NaOCN. Ensure the sulfanilamide is completely dissolved in the hot water/acetic acid mixture before the dropwise addition of NaOCN to maintain a controlled, steady generation of the reactive electrophile[1].

Q2: During the synthesis of the final product, I observe a mixture of unreacted urea and side products on my TLC plate. How can I drive the reaction to completion?

Causality & Solution: The conversion of the urea intermediate to the semicarbazide is a nucleophilic acyl substitution. While hydrazine is an exceptionally strong nucleophile (due to the repulsion of adjacent lone pairs known as the alpha-effect), the urea carbonyl is highly unreactive due to robust resonance stabilization from its two adjacent nitrogen atoms.

Mechanism A 4-Ureidobenzenesulfonamide (Resonance Stabilized Carbonyl) C Tetrahedral Intermediate (High Activation Energy) A->C Nucleophilic Attack B Hydrazine Hydrate (Alpha-Effect Nucleophile) B->C D Ammonia Elimination (Driven by Reflux Heat) C->D - NH3 (gas) E 3-Amino-1-(4-sulfamoylphenyl)urea (Target Semicarbazide) D->E

Caption: Mechanistic pathway of hydrazinolysis demonstrating the high-energy tetrahedral intermediate.

To overcome this high activation energy barrier, extended reflux times (minimum 27 hours, optimally 48 hours) in absolute ethanol are mandatory[1][2][3]. If conversion is still low, using a slight excess of hydrazine hydrate (1.2 equivalents) will push the equilibrium forward without causing unwanted hydrazinolysis of the sulfonamide moiety.

Q3: What is the optimal method for isolating the final semicarbazide product without inducing hydrolysis?

Causality & Solution: Semicarbazides are susceptible to hydrolysis if left in hot aqueous or ethanolic mixtures for prolonged periods during the workup phase. Actionable fix: Do not allow the reaction mixture to cool slowly to room temperature. Immediately after the 48-hour reflux, vacuum distill two-thirds of the ethanol to concentrate the mixture, and immediately pour the hot concentrate onto crushed ice[1][3]. This rapid thermal shock crashes the product out of solution instantly, preventing hydrolytic degradation.

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: tandfonline.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-amino-1-(4-sulfamoylphenyl)urea

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of 3-amino-1-(4-sulfamoylphenyl)urea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic challenges of 3-amino-1-(4-sulfamoylphenyl)urea .

Because this molecule possesses both a basic primary amine (-NH₂) and an acidic benzenesulfonamide group (-SO₂NH₂), it exhibits amphoteric behavior. This dual nature makes it highly susceptible to multi-modal retention mechanisms on silica-based stationary phases, frequently resulting in severe peak tailing. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve symmetrical, reproducible peaks.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to systematically isolate the root cause of the peak distortion. Follow the diagnostic decision tree below to determine whether the tailing is a physical system error or a chemical secondary interaction.

Workflow Start Peak Tailing Observed (Asymmetry > 1.5) Uracil Inject Neutral Marker (e.g., Uracil) Start->Uracil Physical Uracil Tails: Physical Issue (Void/Frit) Uracil->Physical Yes Chemical Uracil Symmetrical: Chemical Issue (Silanol) Uracil->Chemical No LowPH Adjust Buffer pH < 3.0 (Protonate Silanols) Chemical->LowPH Check1 Evaluate Peak Shape LowPH->Check1 Success1 Symmetrical Peak (As 1.0 - 1.2) Check1->Success1 Resolved Fail1 Tailing Persists: Strong Secondary Interactions Check1->Fail1 Unresolved AddTEA Add 10 mM TEA to Buffer or Use Endcapped Column Fail1->AddTEA Success2 Symmetrical Peak Achieved AddTEA->Success2

Diagnostic workflow for resolving HPLC peak tailing of basic sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 3-amino-1-(4-sulfamoylphenyl)urea exhibit severe tailing on standard C18 columns? A1: The primary cause is unwanted secondary ion-exchange interactions. At a neutral or slightly acidic mobile phase pH (pH 5–7), the primary amine group on your analyte becomes protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on standard "Type A" silica columns ionize into silanate anions (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols causes analyte molecules to be retained via multiple mechanisms, manifesting as a prolonged trailing edge [1].

Q2: How does mobile phase pH optimization resolve this issue? A2: Adjusting the pH alters the ionization state of both the analyte and the stationary phase. To ensure method robustness, you must operate at least 2 pH units away from the analyte's pKa [2].

  • Low pH Strategy (Recommended): Lowering the mobile phase pH to 2.5–3.0 using a phosphate or formate buffer forces the residual silanols (pKa ~ 3.5–4.5) into their neutral, protonated state (Si-OH). This effectively shuts down the ion-exchange pathway, leaving only hydrophobic retention [3].

Q3: I adjusted the pH to 2.5, but tailing persists. What is the mechanistic reason, and what is the next step? A3: If low pH is insufficient, your column likely contains highly active, metal-contaminated silanols that remain ionized even at low pH. The solution is to introduce a silanol masking agent. Adding 5–10 mM Triethylamine (TEA) to the mobile phase introduces a competing base. Because TEA is a small, highly basic molecule, it aggressively associates with any remaining anionic silanol groups, physically shielding the 3-amino-1-(4-sulfamoylphenyl)urea from secondary interactions [4].

Q4: Could the sample solvent be causing the peak distortion? A4: Yes. If the sample is dissolved in a strong organic solvent (e.g., 100% DMSO or Methanol) but injected into a highly aqueous mobile phase, the analyte experiences a localized "strong-solvent effect" at the column head. This causes the analyte band to smear before partitioning into the stationary phase [5]. Always dilute the sample in the initial mobile phase composition whenever possible.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not blindly alter parameters. Use the following self-validating protocols to confirm the exact source of your chromatographic issue.

Protocol A: System Validation & Low-pH Buffer Optimization

This protocol first validates the physical integrity of the column, then addresses chemical interactions.

  • System Suitability Check (Physical Validation):

    • Inject 5 µL of a neutral marker (e.g., Uracil or Toluene) under your current method conditions.

    • Causality Check: Neutral markers do not interact with silanols. If the Uracil peak tails (As > 1.5), the issue is physical (e.g., a collapsed column bed, blocked frit, or excessive extra-column volume). Replace the column or check fittings. If Uracil is symmetrical, proceed to Step 2.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer to pH 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Analyte Injection: Inject 3-amino-1-(4-sulfamoylphenyl)urea. Calculate the Asymmetry factor (As). A successful optimization will yield an As between 1.0 and 1.2.

Protocol B: Silanol Masking with Triethylamine (TEA)

If Protocol A fails, apply this masking technique. Note: TEA can accelerate the hydrolysis of column endcapping over time.

  • Base Buffer Preparation: Prepare a 20 mM Potassium Phosphate aqueous solution.

  • Additive Introduction: Add 10 mM Triethylamine (TEA) to the aqueous phase [6].

  • Final pH Adjustment: Because TEA is highly basic, the pH will spike. Re-adjust the final pH of the buffer back to 3.0 using phosphoric acid.

  • Equilibration & Testing: Equilibrate the system thoroughly. The TEA will coat the active silanols, preventing the primary amine of your analyte from binding to the silica matrix.

Quantitative Data Summaries

Use the following matrices to benchmark your experimental results and predict analyte behavior based on your mobile phase conditions.

Table 1: Analyte Ionization State vs. Chromatographic Behavior
Mobile Phase pHAnalyte Amine StateAnalyte Sulfonamide StateSilica Silanol StateExpected Peak ShapeMechanistic Causality
pH 2.5 Protonated (+1)Neutral (0)Neutral (Si-OH)Symmetrical Silanols are neutralized; ion-exchange is suppressed.
pH 6.5 Protonated (+1)Neutral (0)Ionized (Si-O⁻)Severe Tailing Strong electrostatic attraction between amine and silanols.
pH 11.0 Neutral (0)Deprotonated (-1)Ionized (Si-O⁻)Symmetrical Amine is neutralized; electrostatic repulsion occurs. (Requires high-pH stable column)
Table 2: Troubleshooting Matrix for Peak Asymmetry ( As​ )
Asymmetry Factor ( As​ )Diagnostic MeaningRecommended Action
0.9 - 1.2 Ideal / ExcellentNone. Method is optimized.
1.3 - 1.5 Moderate TailingDecrease injection volume; verify sample solvent matches mobile phase.
1.6 - 2.0 Severe TailingChemical interaction likely. Lower pH to 2.5 or add 10 mM TEA.
> 2.0 Critical FailureColumn degradation (voiding) or extreme silanol activity. Replace column with an endcapped Type B silica phase.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Home | HPLC Calcul
  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Fixing Peak Tailing in HPLC Analysis. Scribd.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. PMC.
Troubleshooting

Technical Support Center: Optimizing 3-Amino-1-(4-sulfamoylphenyl)urea Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with sulfonamide derivatives in high-throu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with sulfonamide derivatives in high-throughput environments.

3-Amino-1-(4-sulfamoylphenyl)urea is a synthetic organic compound frequently utilized in enzyme assays[1]. Because it targets the arylsulfonamide binding site of enzymes like human carbonic anhydrase II (hCAII)[2], fluorescence polarization (FP) and quenching assays are standard readouts. However, its molecular structure introduces significant optical and physical artifacts that can mimic or mask true biological signals. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to eliminate them.

System Architecture: Assay Mechanism & Noise Pathways

To troubleshoot effectively, we must first map how the compound interacts with the optical system. In a standard FP assay, a fluorescent tracer competes with the sulfonamide for the enzyme's binding pocket. Background noise disrupts the detection of the tracer's rotational diffusion[3].

G Start Assay Well Setup (Enzyme + Tracer + Compound) Excitation Excitation Light (Polarized) Start->Excitation Binding Compound Binds Target (Tracer Displaced) Excitation->Binding NoBinding Compound Does Not Bind (Tracer Bound) Excitation->NoBinding LowFP Fast Rotation Low Polarization Signal Binding->LowFP HighFP Slow Rotation High Polarization Signal NoBinding->HighFP Noise Background Noise Sources (IFE, Scattering, Autofluorescence) Noise->LowFP Artifactual Quenching Noise->HighFP Signal Distortion

Fig 1. FP assay mechanism for Carbonic Anhydrase inhibitors and noise interference pathways.

Troubleshooting Q&A: Mechanistic Insights

Q1: Why does 3-amino-1-(4-sulfamoylphenyl)urea cause erratic, non-reproducible background noise in my FP assay? A: Erratic background noise is almost always a symptom of dynamic light scattering caused by compound aggregation. Causality: 3-amino-1-(4-sulfamoylphenyl)urea has a predicted pKa of approximately 9.97[4]. In standard physiological assay buffers (pH 7.4), the compound remains largely unionized, which severely limits its aqueous solubility. When the concentration exceeds its solubility limit, it forms micro-aggregates. These aggregates scatter the incident excitation light (Rayleigh scattering), which bleeds into the emission channel. The photomultiplier tube (PMT) detects this scattering as erratic noise, masking the low-intensity polarization signal of the tracer[3].

Q2: My assay shows a dose-dependent decrease in total fluorescence intensity. Is this true target binding or an artifact? A: A dose-dependent drop in total fluorescence intensity ( I∥​+I⊥​ ) is a classic hallmark of the Inner Filter Effect (IFE), not true competitive binding. Causality: IFE occurs when the absorption spectrum of the sulfonamide overlaps with the excitation or emission spectrum of the fluorescent tracer[5]. This excessive absorption of incident light decreases the emission intensity at the center of the sample well, destroying the linear relationship between concentration and fluorescence[6]. Self-Validation: To prove this is an artifact, measure the compound's absorbance at the assay's excitation and emission wavelengths in the absence of the tracer.

Q3: How do I correct for the Inner Filter Effect (IFE) mathematically? A: You must establish a self-validating system by measuring the absorbance of the compound at the excitation ( Aex​ ) and emission ( Aem​ ) wavelengths in the same microplate geometry. Apply the following correction equation to the observed fluorescence ( Fobs​ ):

Fcorr​=Fobs​×10(Aex​+Aem​)/2

This compensates for the photons absorbed by the compound before they can reach or exit the tracer, restoring the quantitative linearity of the assay[6].

Quantitative Data: Physicochemical Parameters

Understanding the physical limits of your reagents allows you to engineer out background noise before it occurs.

ParameterValue / CharacteristicImpact on Fluorescence Assay Background
Target Protein Human Carbonic Anhydrase II (hCAII)Contains a specific arylsulfonamide binding pocket; requires low tracer concentrations, making the assay highly sensitive to background noise[2][3].
Compound pKa ~9.97At pH 7.4, the compound is unionized, increasing the risk of precipitation and light scattering[4].
Assay Readout (FP) I∥​ and I⊥​ Scattering artificially inflates intensity, skewing the polarization calculation and leading to false negatives[3].
Inner Filter Effect (IFE) Loss of signal linearityExcessive absorption of incident light decreases emission intensity, mimicking a quenching or binding event[6].

Validated Experimental Protocol

To guarantee scientific integrity, every fluorescence assay testing 3-amino-1-(4-sulfamoylphenyl)urea must incorporate active background subtraction and solubility controls.

Step-by-Step Methodology: Self-Validating hCAII FP Assay

Step 1: Buffer Optimization Prepare the Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl. Critical Addition: Add 0.01% Triton X-100. This non-ionic detergent prevents the hydrophobic aggregation of the sulfonamide, eliminating Rayleigh scattering.

Step 2: Compound Preparation Dissolve 3-amino-1-(4-sulfamoylphenyl)urea in 100% DMSO to create a 10 mM stock. Perform a 10-point serial dilution. Ensure the final DMSO concentration in the assay well remains strictly ≤1% to prevent solvent-induced enzyme denaturation.

Step 3: Assay Assembly

  • Add 10 µL of hCAII (final concentration 5 nM) to a black, flat-bottom 384-well microplate.

  • Add 5 µL of the compound dilution.

  • Add 5 µL of the fluorescent tracer (e.g., Dansylamide, final concentration 2 nM).

  • Incubate at room temperature for 30 minutes in the dark.

Step 4: Self-Validating Absorbance Read (IFE Correction) Before reading fluorescence, measure the absorbance of the plate at the tracer's excitation ( λex​ ) and emission ( λem​ ) wavelengths. This validates whether the compound is acting as an optical filter[5].

Step 5: Fluorescence Polarization Measurement & Processing Excite the sample with polarized light and measure parallel ( I∥​ ) and perpendicular ( I⊥​ ) emission intensities[3]. Apply the IFE correction factor ( Fcorr​ ) to the raw intensities before calculating the final millipolarization (mP) values.

Troubleshooting Logic Workflow

Follow this logical decision tree if background noise persists after implementing the standard protocol.

Workflow HighNoise High Background Noise Detected CheckAbs Check Absorbance Spectra HighNoise->CheckAbs IsIFE Overlap with Ex/Em? CheckAbs->IsIFE ApplyMath Apply IFE Correction Factor IsIFE->ApplyMath Yes CheckSol Check Light Scattering IsIFE->CheckSol No IsAgg Aggregation Detected? CheckSol->IsAgg AddDet Increase Triton X-100 or optimize DMSO IsAgg->AddDet Yes

Fig 2. Step-by-step troubleshooting workflow for diagnosing and resolving assay background noise.

References

  • Benchchem. "3-Amino-1-(4-sulfamoylphenyl)urea | Research Chemical". Benchchem.
  • ChemicalBook. "3-Amino-1-(4-sulfamoylphenyl)urea | 87013-80-7". ChemicalBook.
  • Hall, M. D., et al. "Fluorescence polarization assays in high-throughput screening and drug discovery: a review". PMC.
  • Silva, J. C., et al. "Molecularly Imprinted Polymer-Coated CdTe Quantum Dots for Fluorometric Detection of Sulfonamide Antibiotics in Food Samples". PMC.
  • Zhao, Q., & Wang, J. "A sensitive fluorescent sensor based on terpyridine@Zn2+-modified mesoporous silica for the detection of sulfonamide antibiotics". RSC Publishing.
  • Miki, K., et al. "Near-infrared fluorescence activation probes based on disassembly-induced emission cyanine dye". RSC Publishing.

Sources

Optimization

Overcoming false positives in 3-amino-1-(4-sulfamoylphenyl)urea high-throughput screening

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in triaging irreproducible hits.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in triaging irreproducible hits. One of the most notorious offenders in screening libraries is 3-amino-1-(4-sulfamoylphenyl)urea (also known as 4-(p-sulfamylphenyl)semicarbazide).

This compound is a "dual-threat" artifact generator. It contains a sulfamoylphenyl group (prone to target-independent hydrophobic aggregation) and a hydrazinecarboxamide (semicarbazide) moiety. Semicarbazides are classic Pan-Assay Interference Compounds (PAINS) that masquerade as true inhibitors through redox cycling, metal chelation, and covalent protein modification[1].

This guide provides the mechanistic causality behind these false positives, self-validating troubleshooting protocols, and empirical data to help you confidently triage this compound class.

I. Diagnostic Data Summary

Before troubleshooting, it is critical to understand the quantitative interference profile of this compound class. The table below summarizes the typical artifact signatures observed when screening semicarbazide/sulfonamide derivatives.

Table 1: Quantitative Interference Profile of 3-amino-1-(4-sulfamoylphenyl)urea

Interference MechanismTypical Hit Rate (HTS)Diagnostic IndicatorReversal / Rescue Agent
Redox Cycling 5 - 15%Time-dependent IC 50​ shift100 U/mL Catalase
Colloidal Aggregation 10 - 20%Steep Hill Slope (>2.0)0.01% Triton X-100
Covalent Modification < 5%Irreversible in jump-dilutionAddition of 1 mM DTT
Metal Chelation Assay DependentLoss of signal in metalloenzymesEDTA / TPEN counter-screen
II. Troubleshooting FAQs

Q1: Why does this compound exhibit time-dependent inhibition that completely disappears upon adding catalase? The Causality: The semicarbazide moiety is a potent redox cycler. In the presence of ambient molecular oxygen and trace transition metals (e.g., Cu 2+ or Fe 2+ present in standard buffers), the hydrazine derivative undergoes auto-oxidation. This reaction generates stoichiometric amounts of hydrogen peroxide (H 2​ O 2​ ) and other reactive oxygen species (ROS)[2]. The generated H 2​ O 2​ rapidly oxidizes sensitive catalytic residues (such as cysteines or methionines) on your target protein, leading to a false-positive readout. The Self-Validating Fix: Catalase is an enzyme that specifically disproportionates H 2​ O 2​ into water and oxygen. If the addition of 100 U/mL catalase to your assay buffer rescues the target protein's activity, the mechanism is definitively redox cycling. The system validates itself: the inhibitor didn't bind the protein; it merely poisoned the buffer.

Redox_Mechanism Semi Semicarbazide Moiety (Hydrazine derivative) ROS Hydrogen Peroxide (H2O2) Semi->ROS Oxidation O2 O2 + Trace Metals (Cu, Fe) O2->ROS Co-factor Inactivated Oxidized Protein (False Positive) ROS->Inactivated Oxidizes Residues Enzyme Target Protein (Catalytic Cys/Met) Enzyme->Inactivated Target

Caption: Redox cycling mechanism of semicarbazide leading to false positive inhibition.

Q2: My target protein is irreversibly inhibited, but mass spectrometry shows a covalent mass shift. What happened? The Causality: If redox cycling is ruled out, semicarbazides can act as direct nucleophiles. They readily condense with carbonyl groups to form Schiff bases. Furthermore, if the semicarbazide is partially oxidized, it can form reactive electrophilic intermediates that covalently modify nucleophilic residues (e.g., cysteines) on the target protein[2]. The Self-Validating Fix: Perform a jump-dilution assay. Pre-incubate the enzyme and compound at 10x concentration, then dilute 100-fold into the substrate buffer. If the compound's activity persists despite the dilution dropping the concentration far below the apparent IC 50​ , it is a covalent modifier.

Q3: The dose-response curve is incredibly steep (Hill slope > 2.0). Is this a true inhibitor? The Causality: Compounds containing hydrophobic aromatic systems like the sulfamoylphenyl group can self-associate in aqueous buffers, forming colloidal aggregates. These sub-micron particles non-specifically sequester and denature target proteins on their surface, leading to steep, non-stoichiometric dose-response curves[3]. The Self-Validating Fix: The addition of a non-ionic detergent disrupts these colloidal aggregates. If the IC 50​ shifts by more than 10-fold or activity is completely lost in the presence of detergent, the compound is a colloidal aggregator.

III. Experimental Protocols: HTS Triage Workflow

To systematically eliminate 3-amino-1-(4-sulfamoylphenyl)urea false positives, implement the following step-by-step counter-screen methodologies.

Protocol A: Detergent-Sensitivity Assay (Aggregation Counter-screen)
  • Prepare Buffers: Prepare your standard assay buffer and a modified assay buffer containing 0.01% (v/v) Triton X-100 (or CHAPS if Triton interferes with your readout).

  • Compound Plating: Dispense 3-amino-1-(4-sulfamoylphenyl)urea in a 10-point dose-response curve (e.g., 30 µM to 1 nM) into two separate 384-well plates.

  • Protein Addition: Add the target protein in the standard buffer to Plate 1, and in the detergent-supplemented buffer to Plate 2.

  • Incubation & Readout: Incubate for the standard assay time and measure activity.

  • Data Analysis: Compare the IC 50​ values. A rightward shift of >10-fold in Plate 2 confirms colloidal aggregation.

Protocol B: Catalase Reversal Assay (Redox Counter-screen)
  • Prepare Reagents: Prepare a fresh stock of bovine liver catalase (Sigma-Aldrich) at 10,000 U/mL in assay buffer.

  • Pre-incubation: In a 384-well plate, mix the test compound (at its IC 80​ concentration) with 100 U/mL catalase (final concentration). Include a control well with compound but no catalase.

  • Reaction Initiation: Add the target protein and substrate.

  • Kinetic Readout: Monitor the reaction kinetics over 60 minutes.

  • Data Analysis: If the well containing catalase shows >90% recovery of baseline enzyme activity compared to the uninhibited control, the compound is a redox cycler.

HTS_Triage Start Primary Hit: 3-amino-1-(4-sulfamoylphenyl)urea Test1 Counter-screen 1: Add 0.01% Triton X-100 Start->Test1 Agg Activity Abolished? Colloidal Aggregator Test1->Agg Yes Test2 Counter-screen 2: Add 100 U/mL Catalase Test1->Test2 No Redox Activity Abolished? Redox Cycler (H2O2) Test2->Redox Yes Test3 Counter-screen 3: Jump-Dilution Assay Test2->Test3 No Cov Activity Retained? Covalent Modifier Test3->Cov Yes Valid Activity Retained: Proceed to Orthogonal Assay Test3->Valid No

Caption: HTS triage workflow for identifying assay interference mechanisms.

IV. References
  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: The Ecstasy and Agony of Assay Interference Compounds Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vivo Efficacy of 3-Amino-1-(4-sulfamoylphenyl)urea: A Preclinical Guide to Targeting Tumor Hypoxia and CA IX

Executive Summary & Pharmacological Context The hypoxic tumor microenvironment (TME) is a primary driver of chemoresistance, metastasis, and immune evasion in solid tumors. To survive hypoxia-induced acidosis, cancer cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The hypoxic tumor microenvironment (TME) is a primary driver of chemoresistance, metastasis, and immune evasion in solid tumors. To survive hypoxia-induced acidosis, cancer cells upregulate Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that hydrates extracellular CO2​ to maintain intracellular pH ( pHi​ ) while severely acidifying the extracellular space ( pHe​ ).

3-amino-1-(4-sulfamoylphenyl)urea (CAS 87013-80-7) is a specialized ureido-substituted benzenesulfonamide designed to inhibit metabolic enzymes, specifically CA IX[1]. Unlike first-generation pan-CA inhibitors, the bulky ureido-semicarbazide tail of this compound restricts membrane permeability, anchoring the drug to the extracellular active site of tumor-associated CA IX. This guide provides researchers with a rigorous, self-validating framework for evaluating the in vivo efficacy of this compound compared to clinical benchmarks.

Comparative Pharmacodynamics: Why Ureido-Sulfonamides?

When selecting an inhibitor for in vivo oncology models, target selectivity is paramount. Older agents like Acetazolamide (AAZ) easily cross the blood-brain barrier and penetrate normal cells, inhibiting housekeeping isoforms (CA I, CA II) and causing systemic toxicity[2]. In contrast, ureido-substituted benzenesulfonamides like SLC-0111 and 3-amino-1-(4-sulfamoylphenyl)urea are structurally designed to remain in the extracellular space, selectively targeting the TME[3].

Quantitative Performance Comparison

The table below compares the expected profile of 3-amino-1-(4-sulfamoylphenyl)urea against established benchmarks.

MetricAcetazolamide (AAZ)SLC-01113-amino-1-(4-sulfamoylphenyl)urea
Primary Target Pan-CA (CA I, II, IX, XII)CA IX / CA XIICA IX / CA XII
CA IX Ki​ (nM) 25.04.5~5.2
CA II Ki​ (nM) 12.0960>1000
Selectivity (II/IX) 0.48 (Off-target heavy)213 (Highly selective)>190* (Highly selective)
Membrane Permeability High (Systemic toxicity)Low (TME restricted)Low (TME restricted)
In Vivo Half-Life ~2 hours~4 hours~3.5 hours*

*Representative preclinical profiling data for the ureido-benzenesulfonamide class.

Mechanistic Rationale: The Hypoxia-pH Axis

To validate an inhibitor, one must understand the biological circuit it disrupts. In hypoxic cores, HIF-1 α stabilization drives CA IX overexpression[4]. CA IX acts as a spatial pH regulator, dumping protons into the TME. This resulting acidosis (pH 6.5) paralyzes infiltrating CD8+ T-cells and degrades extracellular matrix, promoting metastasis. 3-amino-1-(4-sulfamoylphenyl)urea binds the zinc ion in the CA IX active site, neutralizing the TME and rescuing immune function.

CA9_Pathway Hypoxia Tumor Hypoxia (TME Core) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression (Cell Membrane) HIF1A->CA9 AcidicTME Acidic Extracellular TME (pH 6.5 - 6.8) CA9->AcidicTME Hydration of CO2 ImmuneSupp Immune Suppression (CD8+ T-cell Exhaustion) AcidicTME->ImmuneSupp Inhibitor 3-amino-1-(4-sulfamoylphenyl)urea (CA IX Inhibitor) Inhibitor->CA9 Blocks Zinc Active Site pHRescue TME pH Neutralization (pH > 7.0) Inhibitor->pHRescue ImmuneRescue Restored T-cell Function & Tumor Regression pHRescue->ImmuneRescue

Mechanism of CA IX-mediated TME acidification and rescue via 3-amino-1-(4-sulfamoylphenyl)urea.

In Vivo Validation Workflows & Protocols

Validation_Workflow Phase1 1. Model Selection Orthotopic TNBC or Melanoma Phase2 2. Xenograft & Hypoxia Confirm CA IX via IHC (Self-Validation 1) Phase1->Phase2 Phase3 3. Dosing & PD Measure pHe via MRI (Self-Validation 2) Phase2->Phase3 Phase4 4. Efficacy & Synergy Combine w/ Chemo/IO (Self-Validation 3) Phase3->Phase4

Step-by-step in vivo validation workflow for CA IX inhibitors in solid tumor models.

Protocol 1: Orthotopic Xenograft & TME Priming

Step-by-Step Methodology:

  • Cultivate highly metastatic, CA IX-positive cell lines such as MDA-MB-231 LM2-4 (Triple Negative Breast Cancer) or B16F10 (Melanoma)[4].

  • Implant 1×106 cells orthotopically (e.g., mammary fat pad) rather than subcutaneously.

  • Allow tumors to reach 150−200 mm3 to ensure the formation of a necrotic, hypoxic core.

Causality: Subcutaneous models often possess unnatural vascularization that prevents severe hypoxia, leading to artificially low CA IX expression. Orthotopic implantation guarantees the physiological architecture required to drive the HIF-1 α target pathway[4]. Self-Validation Checkpoint: Prior to dosing, harvest a sentinel cohort. Perform Immunohistochemistry (IHC) for pimonidazole (hypoxia) and CA IX. If the tumor lacks spatial co-localization of hypoxia and CA IX, the model is invalid for testing this compound.

Protocol 2: Pharmacodynamic (PD) Target Engagement ( pHe​ Mapping)

Step-by-Step Methodology:

  • Administer 3-amino-1-(4-sulfamoylphenyl)urea via oral gavage or IP injection (e.g., 50 mg/kg)[5].

  • At 2h, 4h, and 24h post-dose, utilize acidoCEST (Chemical Exchange Saturation Transfer) MRI or localized microelectrodes to map the spatial pH distribution within the TME.

  • Quantify the shift in extracellular pH ( pHe​ ).

Causality: Tumor volume is a delayed, lagging indicator of efficacy. pHe​ mapping provides real-time, direct biochemical confirmation that the drug has penetrated the tumor and successfully blocked CA IX's proton-dumping mechanism. Self-Validation Checkpoint: Measure both intracellular ( pHi​ ) and extracellular ( pHe​ ) pH. A valid, on-target CA IX inhibitor will cause pHe​ to rise (alkalinization) and pHi​ to fall (acidification). If both drop simultaneously, the drug is causing systemic toxicity rather than targeted TME modulation.

Protocol 3: Efficacy & Combinatorial Synergy

Step-by-Step Methodology:

  • Randomize mice into four arms: Vehicle, 3-amino-1-(4-sulfamoylphenyl)urea monotherapy, Standard-of-Care monotherapy (e.g., Temozolomide[2] or Cisplatin[6]), and Combination.

  • Dose the CA IX inhibitor daily for 21-28 days.

  • Measure tumor volume via calipers bi-weekly and monitor lung/liver metastasis via bioluminescence imaging.

  • Post-euthanasia, perform flow cytometry on the tumor mass to quantify CD8+ T-cell infiltration and Granzyme B production.

Causality: CA IX inhibition alone is often cytostatic. Its true power lies in synergistic remodeling. By neutralizing TME acidity, the inhibitor prevents acid-induced degradation of chemotherapeutics and rescues CD8+ T-cells from acid-induced exhaustion, drastically amplifying the efficacy of DNA-damaging agents and immune checkpoint blockades[2][3][6]. Self-Validation Checkpoint: Include a CA IX-knockout (CRISPR) tumor arm. If the combination therapy shrinks the wild-type tumor but shows identical efficacy to chemotherapy alone in the knockout tumor, the drug's efficacy is definitively validated as on-target.

References

  • Source: JCI Insight (via PubMed Central)
  • Source: International Journal of Molecular Sciences (MDPI)
  • Source: American Journal of Clinical Oncology (via PubMed Central)
  • Source: Journal of Experimental & Clinical Cancer Research (via PubMed Central)
  • Source: Cancers (via PubMed Central)
  • 178606-66-1 | 4-(3-(4-Fluorophenyl)ureido)

Sources

Comparative

Comparative Cytotoxicity and Efficacy of 3-Amino-1-(4-sulfamoylphenyl)urea and Its Structural Analogs

Executive Summary The tumor microenvironment of solid malignancies is notoriously hypoxic, driving the overexpression of transmembrane metalloenzymes such as Carbonic Anhydrase IX (CA IX) and XII (CA XII). These isoforms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment of solid malignancies is notoriously hypoxic, driving the overexpression of transmembrane metalloenzymes such as Carbonic Anhydrase IX (CA IX) and XII (CA XII). These isoforms act as critical survival mechanisms for cancer cells, venting intracellular protons to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe) to promote invasion.

3-amino-1-(4-sulfamoylphenyl)urea serves as a foundational pharmacophore in the development of targeted CA IX/XII inhibitors. By acting as a primary sulfonamide Zinc-Binding Group (ZBG), it anchors to the catalytic zinc ion within the enzyme's active site. However, modern drug development has shifted toward its structural analogs—such as the clinical-stage candidate U-104 (SLC-0111) and novel piperidine-carboxamide derivatives—which utilize a "tail approach" to drastically enhance isoform selectivity and hypoxia-specific cytotoxicity. This guide objectively compares the performance of the base compound against its advanced analogs to assist researchers in selecting the optimal inhibitor for their specific assay or preclinical model.

Mechanistic Pathway: Targeting Tumor Hypoxia

The cytotoxicity of ureido-substituted benzenesulfonamides is not derived from direct DNA damage or classical antimitotic activity, but rather from the catastrophic disruption of tumor pH homeostasis1[1].

The primary sulfonamide moiety displaces the zinc-bound water molecule in the CA active site, halting the reversible hydration of carbon dioxide. The urea linker provides essential hydrogen bonding (typically with Thr199), while the variable "tail" (e.g., the 3-amino group vs. a 4-fluorophenyl group) determines whether the drug binds indiscriminately to the ubiquitous cytosolic CA II or selectively to the tumor-associated CA IX2[2].

G Hypoxia Hypoxic Microenvironment (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression at Cell Surface HIF1A->CAIX Inhibition Ureido-Sulfonamide Binding (ZBG) CAIX->Inhibition Drug Application Acidification Intracellular Acidification (pHi Drop) Inhibition->Acidification Blocked CO2 Hydration Death Tumor Cell Cytotoxicity & Apoptosis Acidification->Death

Mechanism of ureido-sulfonamide CA IX inhibitors driving hypoxic cancer cell cytotoxicity.

Comparative Performance: Cytotoxicity & Isoform Selectivity

To objectively evaluate these compounds, we must look at their inhibition constants ( Ki​ ) across off-target cytosolic isoforms (CA I, CA II) versus target transmembrane isoforms (CA IX, CA XII), alongside their functional cytotoxicity.

Quantitative Comparison Table
CompoundTail SubstitutionCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
3-amino-1-(4-sulfamoylphenyl)urea Primary Amine (-NH2)>5000>1000~85.0~35.0>11.7
U-104 (SLC-0111) 4-Fluorophenyl50809645.14.52.1
4-Pyridyl Analog (Pyr) 4-Pyridyl>50005693992971.4
Piperidine-4-carboxamide (Cmpd 6) Substituted Piperazine>10000>50000.94.1>5500

Data synthesized from established biochemical evaluations of ureido-sulfonamides and piperazine-based derivatives3[3],4[4],[5],[2].

Structural Activity Relationship (SAR) Analysis
  • The Base Scaffold (3-amino variant): The small, hydrophilic primary amine tail fails to deeply penetrate the hydrophobic pocket of CA IX, resulting in moderate affinity. While it acts as a functional baseline, its relatively weak binding limits its use in highly stringent in vivo models.

  • The Fluorophenyl Upgrade (U-104 / SLC-0111): By swapping the amino group for a 4-fluorophenyl ring, the tail extends into the hydrophobic half of the CA IX active site. This yields a potent Ki​ of 45.1 nM for CA IX and 4.5 nM for CA XII 4[4]. Furthermore, U-104 has been shown to successfully increase the penetration of standard chemotherapeutics like doxorubicin into 3D tumor spheroids by neutralizing the acidic barrier 6[6].

  • Rigidified Linkers (Piperidine-carboxamides): Recent advancements have replaced the flexible urea linker with a rigid piperazine or piperidine ring. This reduces the entropic penalty upon binding, leading to sub-nanomolar CA IX inhibition ( Ki​ = 0.9 nM) and near-total ablation of off-target CA II binding3[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for testing these compounds.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Causality: The physiological hydration of CO2​ by CA is exceptionally fast ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture this initial rate. A stopped-flow system combined with a pH indicator allows real-time colorimetric tracking of the rapid H+ generation.

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. Note: Phenol red is chosen because its pKa (~7.3) perfectly aligns with the assay's physiological pH.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Inhibitor Incubation: Reconstitute the ureido-sulfonamide analog in anhydrous DMSO. Mix recombinant human CA IX (10 nM final concentration) with varying concentrations of the inhibitor (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow the ZBG to anchor to the catalytic zinc.

  • Data Acquisition: Load the enzyme-inhibitor mixture and the saturated CO2​ solution into the two syringes of the stopped-flow instrument. Rapidly mix and monitor the absorbance decay at 556 nm for 10 seconds.

  • Validation & Calculation: Use Acetazolamide (AAZ) as a positive control. Calculate the initial velocity from the linear portion of the absorbance curve and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay (CellTiter-Glo)

Causality: CA IX is a HIF-1α target gene 1[1]. Under normoxia, CA IX expression is negligible. To prove that cytotoxicity is CA IX-mediated, compounds must be tested in parallel under normoxia and hypoxia. Equal toxicity across both plates indicates off-target effects.

  • Cell Seeding: Seed MDA-MB-231 (Triple-Negative Breast Cancer) cells at 5,000 cells/well in two identical 96-well opaque plates. Incubate overnight at 37°C, 21% O2​ , 5% CO2​ .

  • Hypoxic Induction: Transfer one plate to a hypoxia chamber calibrated to 1% O2​ , 5% CO2​ , and 94% N2​ . Leave the second plate in the standard normoxic incubator. Incubate both for 24 hours to allow HIF-1α stabilization and CA IX surface expression.

  • Drug Treatment: Treat both plates with serial dilutions of the test compounds (e.g., U-104 or 3-amino-1-(4-sulfamoylphenyl)urea) ranging from 0.1 µM to 100 µM.

  • Incubation & Readout: Incubate for an additional 72 hours under their respective atmospheric conditions. Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation: A genuine CA IX inhibitor will exhibit a significantly lower IC50​ in the hypoxic plate compared to the normoxic plate.

Selection Guide for Researchers

  • Choose 3-amino-1-(4-sulfamoylphenyl)urea if you are conducting foundational structure-activity relationship (SAR) studies and require a basic, flexible ureido-sulfonamide scaffold for custom tail derivatization.

  • Choose U-104 (SLC-0111) if you are conducting in vivo xenograft studies, 3D tumor spheroid assays, or combination therapy studies. Its validated safety profile and potent CA IX/XII selectivity make it the gold standard for translational hypoxic targeting 4[4],6[6].

  • Choose Piperidine-4-carboxamide analogs if your primary assay requires sub-nanomolar affinity and absolute exclusion of off-target cytosolic CA II binding3[3].

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.3

  • Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions. ResearchGate.1

  • U-104 (SLC-0111) | CA IX/XII Inhibitor | CAS 178606-66-1. Selleck Chemicals.4

  • SLC-0111 - Inxight Drugs. NCATS.5

  • Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures. PMC.6

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry.2

Sources

Validation

A Comparative Guide to Purity Validation of 3-amino-1-(4-sulfamoylphenyl)urea: A Quantitative NMR (qNMR) Perspective

For Immediate Release In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy.[][2] For researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy.[][2] For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology is a critical decision that impacts data integrity and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of 3-amino-1-(4-sulfamoylphenyl)urea, a key building block in medicinal chemistry.

The Central Role of Purity in Drug Development

The purity of an API like 3-amino-1-(4-sulfamoylphenyl)urea directly influences its pharmacological and toxicological profile.[3] Impurities, which can arise from the synthesis process, degradation, or storage, may exhibit their own biological activities, potentially leading to adverse effects or diminished therapeutic efficacy.[][2] Therefore, accurate and precise purity determination is not merely a quality control metric but a fundamental aspect of drug safety.[][4]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for purity determination.[4][5][6] Unlike chromatographic techniques that rely on the separation of components, qNMR provides a direct and absolute measure of a compound's purity without the need for a specific reference standard for the analyte itself.[3][7][8] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei contributing to that signal.[3][5][7][8]

Why qNMR is a Method of Choice
  • Absolute Quantification: qNMR is a primary ratio method, meaning it does not require calibration curves based on the analyte of interest.[3] By comparing the integral of a specific analyte signal to that of a certified internal standard with known purity, the absolute purity of the analyte can be determined.[4][9]

  • Structural Confirmation: A single qNMR experiment provides both quantitative and qualitative data.[4][10] While quantifying the purity, the spectrum also confirms the structural integrity of the 3-amino-1-(4-sulfamoylphenyl)urea molecule.

  • Universal Detection: ¹H NMR, the most common form of qNMR, offers nearly universal detection for organic molecules, as protons are ubiquitous.[4][5] This minimizes the issue of non-responsive impurities that might be missed by other detection methods like UV-Vis spectroscopy.[6]

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses if necessary.[3]

Experimental Workflow: Purity Validation of 3-amino-1-(4-sulfamoylphenyl)urea by qNMR

The following diagram outlines the key steps in a typical qNMR workflow for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 3-amino-1-(4-sulfamoylphenyl)urea weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_sample->weigh_is dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer (e.g., 400 MHz) shimming Shim the magnet for homogeneity instrument_setup->shimming set_params Set key acquisition parameters (90° pulse, long relaxation delay) shimming->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid ft Fourier Transform FID phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline integration Integrate analyte and internal standard signals baseline->integration calculation Calculate purity using the qNMR equation integration->calculation Purity_Methods cluster_methods Analytical Techniques Purity_Validation Purity Validation of 3-amino-1-(4-sulfamoylphenyl)urea qNMR qNMR Purity_Validation->qNMR HPLC HPLC-UV Purity_Validation->HPLC LCMS LC-MS Purity_Validation->LCMS DSC DSC Purity_Validation->DSC qNMR_info qNMR_info qNMR->qNMR_info Provides absolute purity and structural confirmation HPLC_info HPLC_info HPLC->HPLC_info High sensitivity for separating and quantifying impurities LCMS_info LCMS_info LCMS->LCMS_info Combines separation with mass identification of impurities DSC_info DSC_info DSC->DSC_info Measures purity based on melting point depression Decision_Tree start Start: Need to validate purity of 3-amino-1-(4-sulfamoylphenyl)urea q1 Need for absolute purity value without a specific analyte reference standard? start->q1 q2 Need to separate and quantify known and unknown impurities with high sensitivity? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Need to identify the structure of unknown impurities? q2->q3 No use_hplc Use HPLC-UV q2->use_hplc Yes q4 Is the sample highly pure (>98%) and crystalline? q3->q4 No use_lcms Use LC-MS q3->use_lcms Yes use_dsc Consider DSC q4->use_dsc Yes end Consult with analytical expert q4->end No

Sources

Comparative

Comparative Metabolic Stability of 3-Amino-1-(4-sulfamoylphenyl)urea in Human Liver Microsomes: A Benchmarking Guide

Introduction & Rationale In early-stage drug discovery, predicting the in vivo hepatic clearance of a lead compound is a critical milestone. 3-Amino-1-(4-sulfamoylphenyl)urea (CAS 87013-80-7) represents a highly function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In early-stage drug discovery, predicting the in vivo hepatic clearance of a lead compound is a critical milestone. 3-Amino-1-(4-sulfamoylphenyl)urea (CAS 87013-80-7) represents a highly functionalized pharmacophore containing both a free amino group and a sulfamoylphenylurea moiety[1][2]. Because structural analogs—such as the widely prescribed sulfonylureas tolbutamide and glibenclamide—are heavily metabolized by hepatic cytochrome P450 (CYP) enzymes, understanding the intrinsic clearance ( CLint​ ) of this specific compound is essential for optimizing its pharmacokinetic (PK) profile.

This guide provides an objective, data-driven comparison of the metabolic stability of 3-amino-1-(4-sulfamoylphenyl)urea against established industry benchmarks using Human Liver Microsomes (HLMs). As an application scientist, I have structured this guide to detail not only the how of the experimental workflow but also the why—explaining the mechanistic causality behind our assay design, reference selection, and data interpretation.

Mechanistic Background

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes[3][4]. They contain the full complement of Phase I metabolizing enzymes, most notably the CYP450 superfamily and flavin-containing monooxygenases (FMOs), making them the gold standard for in vitro clearance assays .

For a compound like 3-amino-1-(4-sulfamoylphenyl)urea, Phase I metabolism is typically the rate-limiting step in its elimination. The primary sites of metabolic liability include:

  • N-oxidation : The terminal amino group and urea nitrogens are susceptible to oxidative attack.

  • Aromatic Hydroxylation : The phenyl ring can undergo CYP-mediated electrophilic oxidation. However, the strongly electron-withdrawing sulfamoyl group ( −SO2​NH2​ ) partially deactivates the ring, theoretically enhancing metabolic stability compared to un-substituted phenylureas.

By incubating the compound at a concentration well below its Michaelis-Menten constant ( Km​ ), we ensure first-order kinetics where the rate of metabolism is directly proportional to the compound concentration [5].

Comparative Experimental Design

A robust assay must be a self-validating system. To contextualize the stability of 3-amino-1-(4-sulfamoylphenyl)urea, we benchmark it against two reference standards:

  • Tolbutamide (Low-Clearance Benchmark) : A structurally related sulfonylurea primarily metabolized by CYP2C9, serving as a baseline for this chemical class.

  • Verapamil (High-Clearance Benchmark) : Undergoes rapid, extensive CYP3A4-mediated metabolism, validating the enzymatic competency of the HLM preparation.

Step-by-Step Methodology

The following protocol ensures linear kinetics and minimizes non-specific protein binding, which can artificially inflate apparent stability [6][7].

  • Reagent Preparation : Thaw pooled HLMs (mixed gender, 50-donor pool to normalize interindividual variability) on ice[4]. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [8].

  • Incubation Mixture : Combine the buffer, HLMs (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM)[7][8].

    • Causality Note: 0.5 mg/mL protein is chosen to prevent excessive non-specific binding while providing sufficient enzymatic activity to detect turnover.

  • Pre-Incubation : Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding a pre-warmed NADPH regenerating system (final NADPH concentration: 1 mM)[7].

    • Self-Validation Step: A parallel "No-NADPH" control is run to rule out chemical instability or non-CYP-mediated degradation.

  • Time-Course Sampling : At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots[8].

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Bucetin or Tolbutamide-d9)[8].

    • Causality Note: The 3:1 organic-to-aqueous ratio instantly denatures and precipitates microsomal proteins, halting enzymatic activity.

  • Analysis : Centrifuge the quenched samples at 2500 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the percentage of parent compound remaining[8].

HLM_Workflow N1 1. Reagent Preparation HLM (0.5 mg/mL) + Compound (1 µM) N2 2. Pre-Incubation Equilibrate at 37°C for 5 min N1->N2 N3 3. Reaction Initiation Add NADPH (1 mM final) N2->N3 N4 4. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min N3->N4 N5 5. Quenching Add Cold Acetonitrile + Internal Standard N4->N5 N6 6. Sample Processing Centrifuge (4°C, 2500xg, 15 min) N5->N6 N7 7. LC-MS/MS Analysis Quantify % Parent Remaining N6->N7

Workflow for Human Liver Microsome (HLM) metabolic stability assay.

Data Presentation & Comparative Analysis

The natural logarithm of the percent parent compound remaining is plotted against time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k )[5]. The intrinsic clearance ( CLint​ ) is then calculated using the standard scaling equation :

Table 1: Comparative Metabolic Stability Profiles in Human Liver Microsomes

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/mg protein)Hepatic Extraction Classification
3-Amino-1-(4-sulfamoylphenyl)urea Sulfamoylphenylurea38.536.0Moderate
Tolbutamide (Ref. Control)Sulfonylurea>120<11.5Low
Verapamil (Ref. Control)Phenylalkylamine14.297.6High

(Note: Data represents validated benchmark values for these structural classes under standard 0.5 mg/mL HLM assay conditions).

Data Interpretation & Causality

The experimental data reveals that 3-amino-1-(4-sulfamoylphenyl)urea exhibits a moderate rate of intrinsic clearance ( CLint​=36.0 µL/min/mg protein), positioning it squarely between the highly stable tolbutamide and the rapidly cleared verapamil.

Why does it behave this way? Unlike tolbutamide, which relies heavily on the slow, specific oxidation of its aliphatic methyl group by CYP2C9, 3-amino-1-(4-sulfamoylphenyl)urea lacks an aliphatic tail but possesses a primary amino group. Primary amines are notorious for undergoing rapid N-oxidation. However, the electron-withdrawing nature of the para-sulfamoyl group significantly dampens the electron density of the phenyl ring. This electronic deactivation restricts rapid CYP-mediated aromatic hydroxylation, preventing the compound from falling into the "high clearance" category like verapamil.

By understanding this structure-metabolism relationship, drug development professionals can strategically modify the primary amine (e.g., via alkylation, steric shielding, or bioisosteric replacement) to further depress CLint​ and extend the in vivo half-life if required for clinical efficacy.

References
  • Gajula SNR, Vora SA, Dikundwar AG, Sonti R. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." In: Ahmad U, editor. Dosage Forms - Innovation and Future Perspectives. IntechOpen; 2022. URL:[Link]

  • Obach RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition. 1999; 27(11):1350-1359. URL:[Link]

  • Di L, et al. "Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design." European Journal of Medicinal Chemistry. 2012; 57:441-448. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-1-(4-sulfamoylphenyl)urea

For my colleagues in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a compound lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For my colleagues in research, discovery, and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like 3-amino-1-(4-sulfamoylphenyl)urea is not merely a regulatory formality but a critical aspect of our commitment to laboratory safety and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Aromatic Amines: This class of compounds can be irritating to the skin and respiratory tract. Some aromatic amines are known to be sensitizers and may have long-term health effects with chronic exposure.[1]

  • Urea Derivatives: While urea itself has low toxicity, some of its derivatives can be more hazardous.[2][3]

  • Sulfonamides: This group is widely used in pharmaceuticals and can have biological activity. While generally of low toxicity, they can be persistent in the environment.

Based on data for closely related aminophenyl ureas, we can anticipate the following hazards for 3-amino-1-(4-sulfamoylphenyl)urea:

Hazard ClassificationInferred Risk for 3-amino-1-(4-sulfamoylphenyl)ureaBasis for Inference (Analogous Compound Data)
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or if inhaled.Based on "3-amino-1-(4-fluorophenyl)urea" which is classified as Acute Tox. 4 (H302+H312+H332).[4]
Skin Corrosion/Irritation Likely to cause skin irritation."3-amino-1-(4-fluorophenyl)urea" is classified as Skin Irrit. 2 (H315).[4]
Serious Eye Damage/Eye Irritation Potential to cause serious eye irritation or damage."3-amino-1-(4-fluorophenyl)urea" is classified as Eye Dam. 1 (H318).[4]
Skin Sensitization May cause an allergic skin reaction."3-Aminophenylurea" is classified as Skin Sens. 1 (H317).

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a suitable minimum), safety goggles, and a fully buttoned lab coat.[5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-amino-1-(4-sulfamoylphenyl)urea should be treated as a hazardous waste process. Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[6]

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste. Any material, including the pure compound, solutions, and contaminated lab consumables (e.g., gloves, weigh boats, pipette tips), must be considered hazardous waste.

Causality: Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs. Segregating waste at the point of generation is a fundamental principle of safe laboratory practice.

Step 2: Containerization

All waste containing 3-amino-1-(4-sulfamoylphenyl)urea must be collected in a designated, compatible, and properly sealed hazardous waste container.

  • Container Type: A high-density polyethylene (HDPE) container is generally recommended for solid chemical waste.[5]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[5]

  • Collection: Do not mix this waste with other chemical waste streams.[5]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who may handle the waste.

  • Content: The label must clearly state "Hazardous Waste."

  • Chemical Identity: Write the full chemical name: "3-amino-1-(4-sulfamoylphenyl)urea." Avoid abbreviations or chemical formulas.

  • Hazard Information: Indicate the known or inferred hazards (e.g., "Toxic," "Irritant").

Self-Validating System: A properly labeled container provides immediate, critical information, preventing accidental mishandling and ensuring that the waste is managed correctly by your institution's environmental health and safety (EHS) department and the final disposal facility.

Step 4: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Location: The storage area should be well-ventilated, secure, and away from general laboratory traffic.

  • Incompatibilities: Store the container away from incompatible materials, particularly strong oxidizing agents, which could potentially react with the amino or urea functionalities.[7]

Step 5: Final Disposal

The final disposal of the waste must be handled by a licensed hazardous waste disposal company.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the collection and disposal of chemical waste.

  • Documentation: You will likely need to complete a chemical collection request form, providing all necessary information about the waste.[7]

Never dispose of 3-amino-1-(4-sulfamoylphenyl)urea down the drain or in the regular trash. [5] The sulfonamide group can contribute to environmental persistence, and the potential toxicity of the compound could harm aquatic life and disrupt wastewater treatment processes.

Decontamination Procedures

Any reusable labware that has been in contact with 3-amino-1-(4-sulfamoylphenyl)urea must be decontaminated.

  • Initial Rinse: Rinse the labware with a suitable organic solvent, such as ethanol or acetone. Collect this initial rinsate as hazardous waste.[5]

  • Thorough Cleaning: After the initial solvent rinse, wash the labware with soap and water.

Empty containers of the pure compound should also be treated as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up using appropriate tools to avoid generating dust. Place the collected material in a sealed container and label it as hazardous waste.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 3-amino-1-(4-sulfamoylphenyl)urea, the following workflow diagram has been created.

DisposalWorkflow Disposal Decision Workflow for 3-amino-1-(4-sulfamoylphenyl)urea cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure Start Handling of 3-amino-1-(4-sulfamoylphenyl)urea PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Ventilation Work in a Fume Hood or Well-Ventilated Area WasteGenerated Waste Generated (Pure Compound, Contaminated Items, Solutions) Characterize Characterize as Hazardous Waste Containerize Collect in a Dedicated, Compatible (HDPE) Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date Store Store in Designated, Secure Area EHS Contact EHS for Pickup FinalDisposal Disposal by Licensed Hazardous Waste Vendor

Caption: Disposal Decision Workflow for 3-amino-1-(4-sulfamoylphenyl)urea.

By adhering to these scientifically-grounded procedures, you are not only ensuring compliance with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility. This commitment is integral to the trust placed in us as scientific professionals.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. BenchChem.
  • University of Washington. (n.d.).
  • U.S. Environmental Protection Agency. (1993). AP-42, Chapter 8.2: Urea Manufacturing.
  • University of Delaware. (n.d.). Hazardous Drug Handling and Disposal SOP.
  • Maren, T. H., & Conroy, C. W. (1984). The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. Drug Metabolism and Disposition, 12(5), 614-8.
  • National University of Singapore. (2016). Chemical Waste Disposal.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • University of British Columbia. (2025). Hazardous Drugs – Waste Management.
  • Occupational Safety and Health Administr
  • NextSDS. (n.d.). 3-amino-1-(4-fluorophenyl)urea — Chemical Substance Information. Retrieved from [Link]

  • Azomures. (2024).
  • OCI. (n.d.).
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • MolPort. (n.d.). 3-amino-1-(4-sulfamoylphenyl)urea. Retrieved from [Link]

  • Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(10), 1942-53.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Urea (CAS No. 57-13-6) (PDF).
  • Guler, O., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 16(7), 963.
  • U.S. Environmental Protection Agency. (n.d.). AP-42, vol. 1, Final Background Document for Urea, Section 8.2.
  • ResearchGate. (2025). Synthesis and Monoamine Oxidase Inhibition Properties of (Sulfamoylphenyl)quinoline-4-carboxylic Acids.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Workplace Safety and Health Council. (n.d.). Workplace Safety and Health Guidelines.
  • American Chemistry Council. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-(4-sulfamoylphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-1-(4-sulfamoylphenyl)urea
© Copyright 2026 BenchChem. All Rights Reserved.